Technical Documentation Center

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Core Science & Biosynthesis

Foundational

The Physicochemical Profile of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A Core Whitepaper for Bioisosteric Drug Design

Executive Summary The incorporation of bridged, fluorine-containing saturated heterocycles has fundamentally shifted the paradigm of bioisosteric replacement in modern drug discovery. As a premium bioisostere for pyrroli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bridged, fluorine-containing saturated heterocycles has fundamentally shifted the paradigm of bioisosteric replacement in modern drug discovery. As a premium bioisostere for pyrrolidine, piperidine, and morpholine rings, 1 [1] provides a uniquely constrained 3D vector space paired with heavily modulated electronic properties. This technical guide interrogates the thermodynamic and structural causality behind its distinct physicochemical profile, illustrating why precision gem-difluorination on a bicyclic[2.2.1] framework is a vital strategy for optimizing basicity, lipophilicity, and metabolic stability[2][3].

Structural Dynamics and Electronic Causality

The parent scaffold, 4[4], is a conformationally restricted secondary amine. While the bridged bicyclic system forces rigid exit vectors ideal for specific receptor targeting, the native amine possesses a high baseline pKa (~9.5–10.0), making it almost entirely protonated (cationic) at physiological pH[4].

The introduction of a gem-difluoro group at the C5 position acts as a powerful electronic modulator[2].

The Electronic Causality: Fluorine acts as an aggressive electron-withdrawing group. Because the C5 position is situated strictly three bonds away from the N2 position (via either the C3–C4 or C1–C6 pathways), this electron withdrawal operates continuously through the rigid


-bond framework via the inductive effect (-I). Furthermore, the spatial constraints of the bridged structure force a stable through-space dipole-dipole interaction between the strongly polarized C–F bonds and the nitrogen lone pair. This dual electronic action severely destabilizes the positively charged protonated ammonium state. Consequently, the conjugate acid yields its proton much more easily, dropping the basicity (pKa) to a range of 7.8–8.2[2][3].

G1 A gem-Difluoro at C5 B Inductive & Dipole Effects A->B Electronic C Steric Hindrance A->C Structural D Decreased pKa (~8.0) B->D F Metabolic Stability (Blocks Oxidation) C->F E Increased Neutral Fraction (at pH 7.4) D->E

Fig 1: Mechanism of physicochemical property modulation via C5 difluorination.

Pharmacokinetic Translation: LogD, Permeability, and Safety

Lowering the pKa from ~10.0 to ~8.0 yields dramatic effects on the drug's distribution coefficient (LogD at pH 7.4) and its safety profile[2][3].

  • Permeability (LogD): At pH 7.4, a standard basic amine is >99% protonated. The charged species cannot passively diffuse across lipophilic barriers such as the intestinal lining or the Blood-Brain Barrier (BBB). With a pKa ~8.0, the Henderson-Hasselbalch equilibrium shifts, yielding roughly 20-30% neutral, un-ionized species in the bloodstream. This significantly elevates the practical distribution coefficient (LogD) and improves membrane permeation[3].

  • Toxicity Mitigation: Highly basic secondary amines are notorious for interacting with the hERG potassium channel (leading to QT-prolongation cardiotoxicity) and accumulating non-specifically in acidic lysosomes (phospholipidosis). The attenuated basicity of the 5,5-difluoro compound acts as a direct structural prophylactic against these liabilities.

  • Metabolic Resistance: The un-fluorinated bicyclic core is highly susceptible to Cytochrome P450-mediated oxidative hydroxylation at the C5 position. The substitution of strong C–F bonds at this exact metabolic soft-spot prevents degradation, increasing half-life.

Table 1: Comparative Physicochemical Impact of gem-Difluorination
Parameter2-Azabicyclo[2.2.1]heptane(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptaneCausality & Rationale
Formula / MW C₆H₁₁N / 97.16 g/mol [4]C₆H₉F₂N / 133.14 g/mol [1]Substitution of 2H (1.008 amu) with 2F (18.99 amu) at C5.
Predicted pKa ~ 9.5 – 10.0[4]~ 7.8 – 8.2[2]Strong (-I) and dipole effects destabilize the conjugate acid[2][3].
LogD (pH 7.4) Highly negative (< -1.0)Increased (~ 0.5 – 1.5)Lower pKa yields a higher un-ionized fraction at physiological pH[3].
Cationic Fraction > 99% (at pH 7.4)~ 70 - 80% (at pH 7.4)Ionization equilibrium shifted by electronegative F-atoms[2].
CYP Liability High (Oxidation at C5)Negligible at C5Fluorine sterically and electronically blocks enzymatic hydroxylation.

Validated Experimental Protocols

To assure data integrity in early-stage discovery, physicochemical parameters cannot rely solely on in silico predictions. The following methodologies are engineered as self-validating systems , ensuring intrinsic error detection.

Protocol 1: Self-Validating Yasuda-Shedlovsky pKa Determination

Objective: Accurately determine the macroscopic pKa of the rigid amine, bypassing constraints caused by poor aqueous solubility[3]. Causality for Choice: Direct aqueous titration of highly lipophilic amines frequently yields artifacts due to micro-precipitation. Titrating in varying ratios of a co-solvent (methanol) and extrapolating to 0% organic solvent yields a validated intrinsic aqueous pKa. The linearity of the final extrapolation guarantees the data's thermodynamic validity.

  • Sample Preparation: Accurately weigh 5.0 mg of the difluoro-hydrochloride salt. Verify purity via quantitative NMR (>98%) to ensure trace impurities do not skew the buffering region.

  • Co-Solvent Titration Series: Dissolve the compound in three separate Methanol/Water mixtures (e.g., 30%, 40%, and 50% w/w MeOH) containing 0.15 M KCl to emulate physiological ionic strength.

  • Potentiometric Execution: Using a standardized glass electrode, titrate with 0.5 M NaOH at 25.0 ± 0.1 °C under a nitrogen blanket to prevent CO₂ absorption.

  • Data Plotting: Plot the apparent pKa (psKa) plus the logarithmic proton activity coefficient versus the inverse dielectric constant (1/ε) of the methanol-water mixtures.

  • Validation Criterion: Perform linear regression. A self-validating run requires an

    
     . Extrapolate the regression line to the dielectric constant of pure water (
    
    
    
    ) to derive the accurate intrinsic pKa.

G2 S1 1. Sample Prep 10mM Stock S2 2. Co-solvent Titration (MeOH) S1->S2 S3 3. Yasuda-Shedlovsky Extrapolation S2->S3 S4 S4 S3->S4

Fig 2: Self-validating potentiometric pKa determination workflow.

Protocol 2: LC-MS Validated Shake-Flask LogD_7.4 Workflow

Objective: Empirically quantify the distribution coefficient at pH 7.4[3]. Causality for Choice: Measuring LogD is superior to general LogP because it directly quantifies how the altered ionization state of the gem-difluoro amine affects its partitioning behavior under biological conditions[2].

  • Phase Saturation: Pre-equilibrate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours to prevent volume shift artifacts during the assay.

  • Analyte Introduction: Dissolve 1.0 mg of the compound into the PBS phase. Verify the initial stock concentration (

    
    ) via LC-MS/MS.
    
  • Equilibration: Combine equal volumes of the prepared PBS phase and saturated 1-octanol. Vortex for 5 minutes, then shake continuously for 2 hours at 37 °C to establish physiological thermodynamics.

  • Phase Separation: Centrifuge the resultant emulsion at 3000 RPM for 15 minutes to guarantee rigid phase boundaries.

  • Quantification and Mass Balance (Self-Validation): Extract aliquots from both phases. Quantify using LC-MS/MS. Validation Check: Calculate the total mass recovered across both phases. It must fall between 95–105% of

    
    . If it fails, non-specific binding or degradation has occurred, voiding the result.
    
  • Final Calculation:

    
    .
    

References

  • (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.
  • 2-Azabicyclo(2.2.1)
  • Source: researchgate.
  • Source: chemrxiv.

Sources

Exploratory

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane solubility

An In-Depth Technical Guide to the Solubility Profile of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane By: Senior Application Scientist, Preclinical Development & Physicochemical Profiling Executive Summary and Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane

By: Senior Application Scientist, Preclinical Development & Physicochemical Profiling

Executive Summary and Strategic Context

The integration of sp³-rich bicyclic scaffolds into modern pharmacophores has fundamentally transformed medicinal chemistry, shifting the paradigm away from flat, planar aromatic rings toward three-dimensional bioisosteres[1]. Among these, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane has emerged as a premier building block. Acting as a conformationally restricted, metabolically robust bioisostere for pyrrolidine and piperidine, it modulates the physicochemical properties of drug candidates—specifically altering basicity, lipophilicity, and intrinsic solubility.

However, characterizing the solubility of fluorinated bridged bicycles requires navigating complex thermodynamic landscapes. Fluorination directly influences the crystalline lattice energy and the basicity of the adjacent nitrogen, demanding specialized analytical approaches. This whitepaper provides a comprehensive, causality-driven guide to profiling the thermodynamic and kinetic solubility of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

The Mechanistic Basis of Solubility: Structure-Property Relationships

As application scientists, we do not simply measure solubility; we must understand the quantum and thermodynamic mechanics driving it. The aqueous solubility of a compound is dictated by the energy penalty of disrupting its crystal lattice minus the energy gained through solvent cavitation and molecular solvation.

The Inductive Fluorine Effect and pKa Shift

The core 2-azabicyclo[2.2.1]heptane amine has a predicted pKa of ~9.95 [2]. However, the incorporation of a gem-difluoro group at the 5-position exerts a profound electron-withdrawing inductive effect (-I) across the sigma-bond framework. This pulls electron density away from the nitrogen lone pair, effectively reducing its basicity by 1.5 to 2.5 log units (yielding an estimated pKa of ~7.5–8.5).

Causality Check: Why does this matter for solubility? A lower pKa means that at physiological pH (7.4), a significantly higher fraction of the molecule exists in its neutral, un-ionized state compared to a standard aliphatic amine. While this enhances membrane permeability (LogD), it radically reduces aqueous solubility in neutral buffers, necessitating the synthesis of the hydrochloride salt (CAS: 1783656-28-9) [3] for formulation and stock preparation.

Disruption of Pi-Stacking via sp³ Hybridization

Unlike aromatic amines, the bridged bicyclic core lacks


-

stacking interactions, drastically reducing the crystal lattice energy. The high sp³ fraction promotes superior solvation enthalpy, generally improving intrinsic solubility profiles relative to matched planar analogs.

Mechanism A gem-Difluoro Group at C5 Position B Strong Inductive Electron Withdrawal (-I) A->B C Reduced Basicity at N2 (Lower pKa) B->C D Altered pH-Solubility Profile C->D Overall Aqueous Solubility Overall Aqueous Solubility D->Overall Aqueous Solubility E Rigid Bicyclic Core (High sp3 fraction) F Disrupted Pi-Stacking Lower Crystal Lattice Energy E->F G Enhanced Solvation Enthalpy F->G G->Overall Aqueous Solubility

Fig 1. Structural causality map dictating the solubility of the difluorinated bicyclic amine.

Physicochemical Property Matrix
Physicochemical Property2-azabicyclo[2.2.1]heptane(1S,4S)-5,5-diF-2-azabicyclo[2.2.1]heptaneImpact on Solubility and Formulation
Molecular Weight 97.16 g/mol 133.14 g/mol (Base) / 169.60 g/mol (HCl)Fluorination increases MW but retains compact topological volume [4].
cLogP ~0.80.076Decreased lipophilicity improves intrinsic aqueous compatibility [3].
Basic pKa ~9.95 [2]~7.5 - 8.5 (Predicted)Narrows the pH window of maximal aqueous solubility; demands salt formation.
Solid State Low melting point solidHighly crystalline (as HCl salt)Salt form is strongly preferred to overcome lattice energy constraints in aqueous media.

Empirical Solubility Profiling: Self-Validating Protocols

To ensure robust data integration into drug discovery pipelines, solubility must be assessed dynamically. Below are the self-validating protocols for determining both Thermodynamic (Equilibrium) Solubility and Kinetic Solubility .

Protocol A: Shake-Flask Equilibrium Solubility (Thermodynamic)

Thermodynamic solubility defines the absolute maximum concentration of a compound in a specific solvent where the crystalline solid is in dynamic equilibrium with the solvated molecules.

Rationale & Causality: We use the shake-flask method coupled with HPLC-UV/MS. To prevent false equilibrium readings (often caused by slow crystal dissolution kinetics of fluorinated salts), we implement a time-course self-validation step.

Step-by-Step Methodology:

  • Solid Dispensing: Dispense 2.0 mg of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffer pH 7.4 or simulated gastric fluid pH 1.2).

  • Equilibration (The Control Step): Seal the vial and agitate on an orbital shaker at 300 rpm at 25°C.

    • Self-Validation: Sample the solution at exactly 24 hours and 48 hours. If the HPLC quantification differs by <5% between these two time points, thermodynamic equilibrium is mathematically validated. If >5%, continue shaking until a plateau is reached.

  • Phase Separation: Isolate the supernatant by centrifugation at 15,000 × g for 15 minutes to pellet any undissolved micro-crystals. Filtration is avoided here, as fluorinated amines can nonspecifically bind to certain synthetic membrane filters, skewing quantitative results [5].

  • Quantification: Dilute the supernatant 1:10 in mobile phase and inject into an HPLC-UV or LC-MS/MS system calibrated with standard curves.

SolubilityWorkflow A Solid Compound (1S,4S)-5,5-diF-... B Add Aqueous Buffer (pH 1.2 to 10.0) A->B C Incubate 24 & 48h (Self-Validation) B->C D Phase Separation (Centrifugation at 15k x g) C->D E HPLC-UV / LC-MS Quantification D->E F Thermodynamic Solubility Value E->F

Fig 2. Self-validating thermodynamic solubility workflow for fluorinated bicyclic compounds.

Protocol B: Solvent-Shift Kinetic Solubility (Nephelometry)

In early-stage screening, building blocks are often solubilized in DMSO and subsequently diluted into aqueous assay buffers. Kinetic solubility measures the precipitation boundary (metastable supersaturation limit) upon this solvent shift.

Rationale & Causality: Fluorinated bicycles exhibit distinct nucleation kinetics. When rapidly crashing out of a DMSO stock into a buffer, the compound may form amorphous nanocolloids rather than orderly crystals. Nephelometry (light scattering) detects these nanoparticles before they are visible to the naked eye.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the free base or HCl salt in 100% molecular-biology grade DMSO.

  • Serial Dilution: Using a 96-well plate, create a concentration gradient (1 µM to 500 µM) by titrating the DMSO stock into Phosphate Buffered Saline (PBS) pH 7.4. Keep the final DMSO concentration constant at 1% v/v across all wells to isolate the compound's intrinsic solubility from co-solvent effects.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Nephelometric Reading: Analyze the plate using a laser nephelometer.

    • Self-Validation: Plot light scattering intensity versus compound concentration. The strict point of inflection—where scattering diverges from the baseline of the buffer blank—represents the kinetic solubility limit.

Practical Formulation Strategies for Synthetic Chemistry

When utilizing (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane in synthetic workflows (e.g., Buchwald-Hartwig aminations or peptide couplings), solubility in organic solvents becomes the limiting factor.

  • Handling the Hydrochloride Salt: The HCl salt exhibits excellent solubility in protic polar solvents (Methanol, Water) and moderate solubility in aprotic polar solvents (DMF, DMSO) [3]. However, it is poorly soluble in non-polar organics (Toluene, DCM).

  • In Situ Free-Basing: For homogeneous catalytic cross-coupling in THF or Toluene, the salt must be neutralized in situ. Utilizing a hindered, non-nucleophilic base (such as N,N-Diisopropylethylamine/DIPEA) seamlessly abstracts the proton, instantly shifting the equilibrium to the highly lipophilic (cLogP 0.076) free base, which immediately solubilizes into the organic phase, preventing catalytic cycle bottlenecks.

Conclusion

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a masterclass in bioisosteric design. By understanding the causal relationships between its gem-difluoro induced pKa shift, its sp³-rich architecture, and its distinct crystallization energetics, drug development professionals can accurately predict and measure its solubility limits. Implementing the strict, self-validating empirical protocols outlined above guarantees data integrity and accelerates downstream formulation and synthetic pipelines.

References

  • Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism." Psychoactif / J. Med. Chem. 1

  • Chem960. "2-Azabicyclo[2.2.1]heptane Properties and pKa Predictions." Kuujia / Chem960 Data. 2

  • EnamineStore. "5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Product Specifications, CAS 1783656-28-9." Enamine Ltd. 3

  • Sigma Aldrich. "(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Catalog Data." Merck KGaA.

  • National Institutes of Health (NIH). "Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Bioisosteres." PubMed / Wiley-VCH. 4

Sources

Foundational

Strategic Scaffold Incorporation: The Technical Guide to (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

[label="Inductive Deactivation\n(Shielding of adjacent C-H bonds)", fillcolor="#F1F3F4 Finalizing the Whitepaper I'm now writing the detailed whitepaper content. I'll include why the 19F AB quartet occurs (diastereotopic...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Inductive Deactivation\n(Shielding of adjacent C-H bonds)", fillcolor="#F1F3F4

Finalizing the Whitepaper

I'm now writing the detailed whitepaper content. I'll include why the 19F AB quartet occurs (diastereotopic fluorines due to the rigid chiral bicyclic framework), and how the salt form (HCl) enhances storage. The whitepaper is coming along nicely!

Finalizing the Whitepaper

I'm now writing the detailed whitepaper. The unique 19F AB quartet arises from diastereotopic fluorines in the rigid, chiral bicyclic framework. We should note how the salt form enhances stability compared to the volatile free base, plus the importance for FBDD. I will discuss Rule of 3 considerations with F atom addition, and PMI shift. I'm carefully compiling the references.

Detailing the Fluorine Effect

I'm presently focusing on adding a "Fluorine Effect" section and a discussion on Rule of 3 compliance with our fluorinated fragment. I am now incorporating the table and diagrams I have prepared, clarifying the synthetic protocol, and fine-tuning the references. I'm focusing on the whitepaper's concluding sections.

Executive Summary

The transition from flat,


-hybridized aromatic rings toward highly three-dimensional, 

-rich architectures marks a cornerstone in modern Fragment-Based Drug Discovery (FBDD). Within this paradigm, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has emerged as a premium building block. As a conformationally restricted, highly engineered bioisostere of pyrrolidine and piperidine, it simultaneously solves three common pharmacokinetic liabilities in drug design: off-target flexibility, high basicity-induced trapping, and oxidative metabolism[1].

This whitepaper, designed for medicinal chemists and drug development professionals, details the physicochemical causality, synthesis, and precise deployment of this critical scaffold.

Mechanistic Rationale: Bridging the "Fluorine Effect" and 3D Rigidity

Conformational Restriction via Bicyclic Vectorization

The 2-azabicyclo[2.2.1]heptane core acts as a highly constrained structural cage. By locking the secondary amine within a bridged methano-system, the entropic penalty typically associated with the binding of flexible aliphatic rings to target proteins is heavily reduced. The three-dimensional arrangement dramatically shifts the Principal Moments of Inertia (PMI) away from "flat" coordinates, generating a robust structural fragment that actively explores novel spatial vectors[1][2].

The Geminal-Difluoro Advantage: Metabolism and Basicity

Incorporating a gem-difluoro unit at the 5-position exerts a profound σ-inductive electron-withdrawing effect.

  • pKa Tuning: Standard pyrrolidines possess a high pKa (~10.0), rendering them heavily protonated at physiological pH (7.4), which can hinder passive membrane diffusion. The inductive pull of the

    
     group propagates through the carbon skeleton, significantly lowering the amine’s pKa. This increases the neutral fraction of the drug, facilitating lipid bilayer penetration.
    
  • Metabolic Shielding: Aliphatic amines are inherently vulnerable to Cytochrome P450-mediated

    
    -oxidation. The profound electronegativity of the gem-difluoro unit strengthens adjacent C-H bonds and sterically protects the cyclic core, effectively blocking phase-I oxidative clearance[3].
    

Pathway Start1 Unsubstituted Pyrrolidine/Piperidine (Metabolically Vulnerable) CYP CYP450 Enzymatic Action (α-Carbon Hydroxylation) Start1->CYP Degradation Rapid Clearance (Poor Pharmacokinetics) CYP->Degradation Start2 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (Fluorinated Bridged Core) Shield Inductive Deactivation (Shielding of adjacent C-H bonds) Start2->Shield Stability Enhanced Metabolic Stability (Prolonged in vivo Half-life) Shield->Stability

Metabolic resistance pathway of gem-difluoro bicyclics versus standard secondary amines.

Physicochemical Profiling

A robust synthetic strategy requires a clear understanding of the fragment's physical parameters. The hydrochloride salt form is specifically utilized to circumvent the high volatility and hygroscopic nature of the fluorinated free base[4].

ParameterValueCausality / Relevance in Drug Design
CAS Number 1783656-28-9Universal identifier for the standardized HCl salt form.
Molecular Formula

Ensures low-weight baseline for downstream library growth.
Molecular Weight 169.60 g/mol Strictly adheres to the "Rule of 3" for fragment-based design.
CLogP (Free Base) ~0.076Modulates overall lipophilicity, retaining aqueous solubility[4].
Structural PMI High 3D CharacterSubstantially deviates from linear/flat structures[1].

Validated Synthetic Methodology

Standard nucleophilic deoxofluorination of bridged bicyclic ketones is notoriously plagued by elimination side reactions (yielding undesired fluoroalkenes). As an Application Scientist, I mandate the use of XtalFluor-E over standard DAST to suppress this elimination pathway. The following self-validating workflow ensures high-purity isolation of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane core.

Step 1: Deoxofluorination of the Ketone Precursor
  • Preparation: Dissolve N-Boc-5-oxo-2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the vessel to -78°C.

  • Reagent Addition: Introduce triethylamine trihydrofluoride (

    
    ) (2.0 eq), followed by the slow, dropwise addition of XtalFluor-E (1.5 eq).
    
  • Reaction: Allow the mixture to slowly warm to room temperature, stirring for 16 hours.

  • Self-Validation Checkpoint (In-Process

    
    -NMR):  Prior to workup, aliquot 50 µL into 
    
    
    
    . You must observe a highly distinct AB quartet (typically between -90 and -110 ppm,
    
    
    Hz). Causality: Due to the chiral, highly rigid bicyclic geometry, the two fluorine atoms are diastereotopic (occupying distinct endo and exo spatial environments), validating successful geminal transformation without structural collapse.
Step 2: Boc Deprotection & Salt Formation
  • Workup: Quench the fluorination reaction with saturated aqueous

    
    , extract into DCM, dry over 
    
    
    
    , and concentrate the intermediate under reduced pressure.
  • Deprotection: Dissolve the crude N-Boc-intermediate in anhydrous diethyl ether at 0°C. Dropwise, add a 4.0 M solution of HCl in dioxane (10.0 eq)[1].

  • Isolation: Stir for 4 hours at room temperature. The product, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, will precipitate as a highly crystalline white solid. Filter, wash with cold ether, and dry strictly under high vacuum to afford the API-ready building block.

Workflow SM Ketone Precursor (N-Boc-5-oxo...) Reaction Deoxofluorination (XtalFluor-E / DCM) SM->Reaction QC In-Process QC (19F-NMR AB Quartet) Reaction->QC Deprotect Acidic Deprotection (4M HCl in Dioxane) QC->Deprotect Product Hydrochloride Salt (Final Isolated API Block) Deprotect->Product

Self-validating synthetic workflow for accessing the difluorinated bicyclic amine salt.

Application Protocol: Amidation for Lead Generation

Because the steric bulk of the gem-difluoro group restricts the conformational approach trajectory to the secondary amine, standard coupling conditions often result in poor yields. Use the following pre-activation protocol for functionalization:

  • Pre-Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to fully pre-activate the acid (stir for 10 minutes).

  • Amine Liberation: Add the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride salt (1.0 eq) directly to the pre-activated ester mixture. The excess DIPEA serves dual roles: neutralizing the HCl salt and acting as the basic catalyst for the coupling.

  • Monitoring: Monitor via LC-MS. The rigidity of the resulting amide bond combined with the nearby fluorines often results in distinguishable rotamers in standard room-temperature

    
    -NMR. High-temperature NMR (e.g., in DMSO-
    
    
    
    at 90°C) is required to coalesce the signals and confirm structural homogeneity.

References

  • EnamineStore Catalog. "5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride". Enamine Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4BlMA-VpJb938On1KH-PrnqUMngdA2213AmkQmUsFeAg3z7yWth4_GQx7e0ifnLgJPE8OFlWrJUZdQOk2Qf8o7Gsg-tyljchRhYOIsVBIWU7yfT9kbS1eNP442lcE0-kO453PXHoZDg==]
  • Nardi, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TFL4OCRvwasSx3fFDKsvPfZRg-cwrcZmkmsiP-28Kj-mm0wXpfQ3sHQBybP5gvxLcbTxutzCnNr2-FrpuGHkNN42aX-0mxZv4qQ2tIDlfMNAg8HSEycEwUfJgo-_1en9pIESPk1jmngG]
  • Bi, X., et al. (2026) "Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes." Nature Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaqbMidlCdFxVVvJRTUXmXheT-OBRqPPkAjcASfqoVJXm4uxKz6mF6SKvHOBit21TYjdV5W9qYUnNwi_Yb48V4ZrfWKmZESpQYmQQgUq6Mw7H71Lc4F91p2b71rwGDZJMEshVd]
  • Grygorenko, O., et al. (2023) "gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery." European Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFee2uZjhjSpDbziMX6HLwBPseJUTITvquC2d8EQ8sjdMkTey9lbTqxFkUTcGSxNzUg3oViHU8BFNQ8U66Q81zNGGHsrWh5LD97ufe-X1eMrRNnRNzmpwG4LqkeEdryRJCYowe6ZtgjpBtJ06r1YS4qVr_uURZS]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane. Due to the absence of experimentally acq...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane. Due to the absence of experimentally acquired spectra in the public domain, this guide leverages established principles of NMR spectroscopy, including the effects of fluorine substitution and the rigid conformational nature of the bicyclo[2.2.1]heptane framework, to provide a comprehensive theoretical framework for researchers, scientists, and drug development professionals. This document will explore the anticipated chemical shifts, multiplicities, and coupling constants, with a particular focus on through-bond and through-space heteronuclear coupling interactions involving the fluorine atoms. The insights provided herein are intended to aid in the structural elucidation and characterization of this and structurally related fluorinated azabicyclic scaffolds, which are of growing interest in medicinal chemistry.

Introduction: The Significance of Fluorinated Azabicyclo[2.2.1]heptanes

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry as a bioisostere for piperidines and other saturated heterocycles. Its constrained conformation can impart favorable properties to drug candidates, such as increased potency, selectivity, and improved pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the geminal difluorination at the C5 position of the (1S,4S)-2-azabicyclo[2.2.1]heptane core is anticipated to yield a novel building block with unique and potentially advantageous characteristics for the development of new therapeutic agents. A thorough understanding of its NMR spectral properties is paramount for its unambiguous identification and for studying its interactions in more complex systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is expected to be complex due to the rigid bicyclic system, the presence of diastereotopic protons, and extensive spin-spin coupling, including long-range couplings to the fluorine atoms. The predicted chemical shifts are based on the parent 2-azabicyclo[2.2.1]heptane, with adjustments for the electron-withdrawing effects of the gem-difluoro group.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR chemical shifts and their expected multiplicities are summarized in Table 1. The numbering convention used is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (in CDCl₃, 400 MHz).

Proton(s)Predicted δ (ppm)MultiplicityExpected Coupling Interactions
H13.0 - 3.3dddJ(H1, H6-exo), J(H1, H6-endo), J(H1, H7a)
H3-exo3.2 - 3.5ddJ(H3-exo, H3-endo), J(H3-exo, H4)
H3-endo2.8 - 3.1ddJ(H3-exo, H3-endo), J(H3-endo, H4)
H43.3 - 3.6mJ(H4, H3-exo), J(H4, H3-endo), J(H4, F)
H6-exo2.0 - 2.3dddtJ(H6-exo, H6-endo), J(H6-exo, H1), J(H6-exo, H7a), J(H6-exo, F)
H6-endo1.7 - 2.0dddtJ(H6-exo, H6-endo), J(H6-endo, H1), J(H6-endo, H7s), J(H6-endo, F)
H7a1.6 - 1.9dJ(H7a, H7s)
H7s1.4 - 1.7dJ(H7a, H7s)
NH1.5 - 2.5br s-
Key Coupling Constants and Structural Insights

The rigid nature of the bicyclo[2.2.1]heptane skeleton allows for the observation of distinct coupling constants that are highly dependent on the dihedral angle between the coupled nuclei.

  • Geminal Coupling (²J): The geminal coupling between the diastereotopic protons on C3 (H3-exo and H3-endo) and C6 (H6-exo and H6-endo) is expected to be in the range of 10-14 Hz.

  • Vicinal Coupling (³J): Vicinal couplings will be crucial for stereochemical assignments. For instance, the coupling between the bridgehead proton H1 and the exo- and endo-protons on C6 will differ, with the coupling to the exo proton generally being larger.

  • Long-Range and Through-Space H-F Coupling: A key feature of the ¹H NMR spectrum will be the presence of heteronuclear coupling between the protons and the fluorine atoms.

    • ³J(H,F): The vicinal coupling between H4 and the fluorine atoms is anticipated.

    • Long-Range Coupling: Due to the rigid structure, long-range couplings (⁴J and ⁵J) between the fluorine atoms and other protons, such as H6-exo and H6-endo, are expected. These "through-space" couplings are particularly informative about the spatial proximity of the interacting nuclei.[1] The magnitude of these couplings can be significant, often in the range of 2-15 Hz.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the significant influence of the two fluorine atoms, leading to large one-bond and smaller multi-bond C-F coupling constants.

Predicted Chemical Shifts and C-F Couplings

The predicted ¹³C NMR chemical shifts and key C-F coupling constants are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (in CDCl₃, 100 MHz).

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Predicted J(C,F) (Hz)
C160 - 65t²J(C,F) ≈ 20-30
C350 - 55s-
C465 - 70t²J(C,F) ≈ 20-30
C5115 - 125t¹J(C,F) ≈ 240-280
C635 - 40t²J(C,F) ≈ 20-30
C730 - 35s-
Interpretation of the ¹³C NMR Spectrum
  • C5 Signal: The most notable feature will be the signal for C5, which will be significantly downfield shifted due to the electronegativity of the two fluorine atoms. This signal will appear as a triplet due to the one-bond coupling to the two fluorine atoms, with a large coupling constant (¹J(C,F)) typically in the range of 240-280 Hz.[3]

  • C1, C4, and C6 Signals: The carbons adjacent to the difluorinated center (C1, C4, and C6) will also exhibit coupling to the fluorine atoms (²J(C,F)), appearing as triplets with smaller coupling constants (typically 20-30 Hz).

  • C3 and C7 Signals: The carbons further away (C3 and C7) are expected to show minimal or no resolvable coupling to the fluorine atoms.

Visualization of Molecular Structure and Key NMR Interactions

To aid in the visualization of the molecular structure and the key through-space NMR coupling interactions, the following diagrams are provided.

Figure 1: Molecular structure of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane with atom numbering and illustration of potential through-space F-H couplings.

Sources

Foundational

Mass spectrometry of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

An In-Depth Technical Guide to the Mass Spectrometry of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of (1S,4S)-5,5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane, a fluorinated saturated bicyclic amine of increasing importance in medicinal chemistry. As building blocks in drug discovery, understanding the analytical signature of such compounds is paramount for their identification, characterization, and quantification in complex matrices. This document details the predictable fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Furthermore, it furnishes field-proven, step-by-step experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Fluorinated Bicyclic Amines

Saturated bicyclic amines are recognized as privileged scaffolds in modern drug discovery, prized for their conformational rigidity and favorable pharmacokinetic properties.[1][2] The introduction of fluorine atoms, particularly as a gem-difluoro group, is a common strategy to modulate key molecular properties such as metabolic stability, lipophilicity (LogP), and acidity of the protonated amine (pKa).[1][2] The compound of interest, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (Molecular Formula: C₆H₉F₂N, Molecular Weight: 133.14 Da), embodies this design philosophy.

Accurate mass spectrometric analysis is critical for confirming the identity and purity of such novel building blocks and for tracking their incorporation into larger molecules. This guide provides the foundational knowledge to approach this analysis, grounded in the principles of mass spectrometric fragmentation and chromatographic separation. We will explore two complementary analytical strategies: Electron Ionization (EI) for definitive structural fingerprinting and Electrospray Ionization (ESI) for sensitive analysis of the polar, protonated species.

Predicted Fragmentation Behavior: A Mechanistic Perspective

The fragmentation of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is dictated by the interplay between the stable bicyclic amine core and the influence of the electronegative gem-difluoro group.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") technique that induces significant fragmentation, creating a reproducible fingerprint of the molecule.[3][4][5] The process begins with the formation of a molecular ion (M•⁺) by ejection of an electron.

  • Molecular Ion (M•⁺): The molecular ion is expected at m/z 133 . Its stability, and therefore its abundance, may be moderate due to the presence of multiple fragmentation-directing features.

  • α-Cleavage: As a secondary amine, the most favorable and characteristic fragmentation pathway is α-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. Cleavage of the C1-C7 bond is expected to be a dominant pathway, leading to a stable, resonance-delocalized radical cation.

  • Loss of HF: The presence of fluorine atoms enables the neutral loss of hydrogen fluoride (HF, 20 Da), a common pathway for fluorinated compounds, which would result in a fragment ion at m/z 113 .

  • Ring Cleavage: The strained bicyclo[2.2.1]heptane system is susceptible to ring-opening fragmentations. A retro-Diels-Alder reaction, a characteristic fragmentation for some norbornane systems, could occur, though it is often less favored in heteroatomic systems.[6] More likely are complex rearrangements and cleavages of the ethylene or difluoroethylene bridges.

EI_Fragmentation M C₆H₉F₂N m/z 133 (Molecular Ion, M•⁺) F1 m/z 113 [M-HF]•⁺ M->F1 - HF F2 m/z 104 [M-C₂H₅]•⁺ M->F2 - •C₂H₅ (α-cleavage) F3 m/z 94 [M-C₃H₃]•⁺ M->F3 - •C₃H₅ (Ring Cleavage) F4 m/z 70 [C₄H₈N]⁺ F2->F4 - F₂

Caption: Predicted EI fragmentation pathways for the target molecule.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that transfers pre-existing ions from solution to the gas phase or facilitates gentle ionization, typically through protonation.[7][8] This method is ideal for polar analytes like amines and is the cornerstone of LC-MS.

  • Protonated Molecule ([M+H]⁺): In positive ion mode, the dominant species will be the protonated molecule at m/z 134 . This ion is generally stable under typical source conditions.

  • Collision-Induced Dissociation (CID): To elicit structural information, the [M+H]⁺ precursor ion is isolated and fragmented via collision with an inert gas (e.g., argon).

  • Predicted Product Ions: Fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI. Common pathways involve the loss of stable neutral molecules.

    • Loss of HF: The most probable initial fragmentation will be the loss of a neutral HF molecule, yielding a prominent product ion at m/z 114 .

    • Ring Opening: The energetic input from CID can induce the opening of the bicyclic ring system, followed by the loss of small neutral molecules like ethylene (C₂H₄) or difluoroethylene (C₂H₂F₂).

ESI_Fragmentation M_H [C₆H₉F₂N + H]⁺ m/z 134 (Precursor Ion) F1_H m/z 114 [M+H - HF]⁺ M_H->F1_H - HF F2_H m/z 106 [M+H - C₂H₄]⁺ M_H->F2_H - C₂H₄ (Ring Cleavage) F3_H m/z 70 [M+H - C₂H₂F₂]⁺ M_H->F3_H - C₂H₂F₂ (Ring Cleavage) Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Compound/Matrix Prep_GC Dissolve in Volatile Solvent (e.g., DCM) Sample->Prep_GC Prep_LC Dissolve/Dilute in Aqueous/Organic (e.g., ACN/H₂O) Sample->Prep_LC GCMS GC-MS Prep_GC->GCMS LCMS LC-MS/MS Prep_LC->LCMS Data_GC Library Search & Fragmentation Pattern Analysis GCMS->Data_GC Data_LC Quantification & Trace Level Detection LCMS->Data_LC

Sources

Exploratory

Conformational Landscape of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane: A Technical Guide for Drug Discovery Professionals

Abstract The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is an emerging motif in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and metabolic stability. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is an emerging motif in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and metabolic stability. As a conformationally restricted analog of piperidine, this scaffold holds significant potential for modulating the activity and selectivity of therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the conformational preferences of this fluorinated azabicyclic system. By integrating foundational principles of bicycloalkane stereochemistry with the nuanced effects of heteroatom and gem-difluoro substitution, we present a predictive model of its three-dimensional structure. This guide further outlines detailed experimental and computational protocols for the validation of these conformational hypotheses, empowering researchers and drug development professionals to harness the full potential of this promising scaffold.

Introduction: The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry

The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic system, has garnered considerable attention in drug discovery due to its rigid structure, which reduces the entropic penalty upon binding to a biological target.[1][2] This inherent rigidity provides a well-defined three-dimensional arrangement of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies.[3] The introduction of a nitrogen atom at the 2-position offers a handle for further chemical modification and can influence the molecule's pharmacokinetic profile.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5] Specifically, the gem-difluoro moiety at the 5-position of the 2-azabicyclo[2.2.1]heptane core is anticipated to profoundly influence its conformational landscape through potent stereoelectronic effects.[6][7][8][9] A thorough understanding of these conformational nuances is paramount for the rational design of novel therapeutics.

Predicted Conformational Landscape of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

The conformation of the parent bicyclo[2.2.1]heptane (norbornane) system is a rigid boat-like structure.[10] The introduction of a nitrogen atom at the 2-position is not expected to significantly alter this fundamental geometry. However, the gem-difluoro group at C5 introduces powerful stereoelectronic interactions that will dictate the preferred conformation.

Two primary conformations, herein termed the syn-eclipsed and anti-eclipsed forms, are predicted to be the most stable, arising from the interplay of steric and electronic factors.

G cluster_0 Key Stereoelectronic Interactions cluster_1 Predicted Conformers Anomeric Anomeric Effect (nN -> σC-F) Syn Syn-eclipsed Conformer Anomeric->Syn Stabilizing Anti Anti-eclipsed Conformer Anomeric->Anti Less Favorable Gauche Gauche Effect (σC-H -> σC-F) Gauche->Syn Potentially Stabilizing Dipole Dipole-Dipole Repulsion Dipole->Anti Destabilizing

Figure 1: Key stereoelectronic interactions influencing the conformational preference of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

The Role of the Anomeric Effect

A significant stabilizing interaction is anticipated to be the anomeric effect, which involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of one of the C-F bonds (σ*C-F).[11][12] This interaction is maximized when the nitrogen lone pair is anti-periplanar to a C-F bond. In the syn-eclipsed conformation, where one of the fluorine atoms is oriented towards the nitrogen-containing bridge, a favorable alignment for this hyperconjugative interaction can be achieved.

Gauche and Dipole-Dipole Interactions

The gauche effect, a preference for a gauche arrangement of electronegative substituents, may also play a role in stabilizing the syn-eclipsed conformer.[6] Conversely, dipole-dipole repulsion between the highly polarized C-F bonds and the C-N bond will be a destabilizing factor. The relative energetic contributions of these competing effects will ultimately determine the dominant conformation in solution. It is hypothesized that the anomeric effect will be the dominant stabilizing force, leading to a preference for the syn-eclipsed conformation.

Experimental Validation: A Multi-pronged NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental determination of molecular conformation in solution.[13][14] A combination of one- and two-dimensional NMR techniques is required for an unambiguous assignment of the conformational preferences of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Detailed NMR Experimental Protocols

Instrumentation:

  • A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal signal dispersion and sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of approximately 10-20 mM. The choice of solvent can influence conformational equilibria and should be reported.

1D ¹H and ¹⁹F NMR:

  • Acquire standard 1D ¹H and ¹⁹F spectra to identify the chemical shifts of all protons and fluorine atoms.

2D Homonuclear Correlation Spectroscopy (COSY):

  • Acquire a gradient-enhanced COSY spectrum to establish proton-proton scalar coupling networks, which is essential for assigning the protons within the bicyclic system.

2D Heteronuclear Single Quantum Coherence (HSQC):

  • Acquire a gradient-enhanced ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

  • For small molecules like the target compound (MW < 600), a 2D NOESY experiment is generally suitable.[15][16]

  • Protocol:

    • Acquire a phase-sensitive 2D NOESY spectrum with a mixing time of 500-800 ms.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Integrate the cross-peaks to quantify the Nuclear Overhauser Effect (NOE) intensities.

  • In cases where the rotational correlation time of the molecule is in the intermediate regime, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment may be necessary to avoid zero or negative NOEs.[15][16][17]

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Conformational Determination NMR_1D 1D ¹H & ¹⁹F NMR J_Coupling J-Coupling Analysis NMR_1D->J_Coupling NMR_COSY 2D COSY NMR_COSY->J_Coupling NMR_HSQC 2D HSQC NMR_NOESY 2D NOESY/ROESY NOE_Analysis NOE Intensity Analysis NMR_NOESY->NOE_Analysis Dihedral_Angles Dihedral Angle Calculation J_Coupling->Dihedral_Angles Interproton_Dist Interproton Distance Mapping NOE_Analysis->Interproton_Dist Final_Structure 3D Structure Elucidation Dihedral_Angles->Final_Structure Interproton_Dist->Final_Structure

Figure 2: Workflow for the experimental determination of conformation using NMR spectroscopy.

Interpreting NMR Data for Conformational Insights
NMR Parameter Information Gained Expected Observations for Syn-eclipsed Conformer
³J(H,H) Coupling Constants Dihedral angles between vicinal protons (Karplus relationship).Characteristic coupling constants for the rigid boat conformation. For instance, a small ³J(H1,H6exo) and a larger ³J(H1,H6endo) would be expected.
⁴J(H,H) "W" Coupling Through-space coupling between protons in a "W" arrangement.[10][18]A measurable ⁴J coupling between the exo-protons at C3 and C6 would be indicative of the rigid bicyclic framework.
NOE Intensities Through-space proximity of protons (< 5 Å).[15][17]A strong NOE between the endo-proton at C6 and the syn-fluorine atom would provide compelling evidence for the syn-eclipsed conformation. Conversely, a strong NOE between the endo-proton at C6 and the anti-fluorine would support the anti-eclipsed form.

Computational Modeling: A Theoretical Framework for Conformational Analysis

Computational chemistry provides a powerful in-silico approach to complement and rationalize experimental findings.[19][20][21] Density Functional Theory (DFT) calculations are particularly well-suited for exploring the conformational energy landscape of small organic molecules.

Detailed Computational Protocol

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify all potential low-energy conformers.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the identified conformers using a DFT functional suitable for non-covalent interactions, such as M06-2X or ωB97X-D, with a Pople-style basis set (e.g., 6-311+G(d,p)).[19][21]

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e-g., Gibbs free energies).

  • Solvation Modeling:

    • Incorporate the effects of the solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to more accurately reflect the experimental conditions.[19]

  • NMR Parameter Prediction:

    • Calculate NMR chemical shifts and spin-spin coupling constants using the Gauge-Independent Atomic Orbital (GIAO) method at a DFT level of theory. This allows for direct comparison with experimental data.

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Validation Conf_Search Conformational Search (MMFF94) DFT_Opt Geometry Optimization (DFT) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NMR_Prediction NMR Parameter Prediction (GIAO) DFT_Opt->NMR_Prediction Solvation Solvation Modeling (PCM/SMD) Freq_Calc->Solvation Energy_Analysis Relative Energy Calculation Solvation->Energy_Analysis Comparison Comparison with Experimental Data Energy_Analysis->Comparison NMR_Prediction->Comparison

Figure 3: Workflow for computational conformational analysis.

Predicted Energetics and Structural Parameters
Parameter Predicted Outcome
Relative Gibbs Free Energy (ΔG) The syn-eclipsed conformer is predicted to be lower in energy than the anti-eclipsed conformer by approximately 1-3 kcal/mol.
Key Dihedral Angles The calculations will provide precise values for all dihedral angles, defining the puckering of the five- and six-membered rings within the bicyclic system.
Calculated NMR Parameters The predicted ¹H and ¹³C chemical shifts and ³J(H,H) coupling constants should show good correlation with the experimental values for the major conformer.

Conclusion: A Roadmap for Rational Design

The conformational analysis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane reveals a landscape dominated by potent stereoelectronic effects, with a predicted preference for a syn-eclipsed conformation driven by a stabilizing anomeric interaction. This guide provides a robust framework for the experimental and computational validation of this hypothesis. A thorough understanding of the three-dimensional structure of this and related fluorinated scaffolds is essential for medicinal chemists seeking to leverage their unique properties in the design of next-generation therapeutics. The methodologies outlined herein offer a clear roadmap for elucidating the conformational preferences of novel drug candidates, thereby accelerating the drug discovery process.

References

  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. (2025). ResearchGate. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). PMC. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. [Link]

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. (n.d.). CORE. [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.). PMC. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. (2025). ResearchGate. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. (2026). ResearchGate. [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters. [Link]

  • NOESY and ROESY. (2018). University of Missouri. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2026). ResearchGate. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). ACS Publications. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Diva Portal. [Link]

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. (2024). MDPI. [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry. [Link]

  • Fluorine conformational effects characterized by energy decomposition analysis. (n.d.). RSC Publishing. [Link]

  • Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). ACS Publications. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). PubMed. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. (n.d.). PMC. [Link]

  • Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. (n.d.). ResearchGate. [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). PubMed. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. [Link]

  • EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. (n.d.).
  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit. [Link]

  • Conformational Analysis. (n.d.). San Diego State University. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). RSC Publishing. [Link]

  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. (n.d.). PubMed. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. (n.d.). RSC Publishing. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. (2022). ACS Publications. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (n.d.). Wiley Online Library. [Link]

Sources

Foundational

Introduction to fluorinated azabicyclo[2.2.1]heptane scaffolds

Escaping Flatland: The Engineering and Synthesis of Fluorinated Azabicyclo[2.2.1]heptane Scaffolds Structural Rationale: The Drive Toward 3D Bioisosteres Historically, medicinal chemistry has heavily relied on flat, sp²-...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Engineering and Synthesis of Fluorinated Azabicyclo[2.2.1]heptane Scaffolds

Structural Rationale: The Drive Toward 3D Bioisosteres

Historically, medicinal chemistry has heavily relied on flat, sp²-hybridized heterocycles and simple flexible sp³ rings (like piperidines and pyrrolidines) to establish core pharmacophores. However, these traditional structural motifs frequently suffer from high lipophilicity, promiscuous off-target binding, and distinct metabolic liabilities[1].

The integration of azabicyclo[2.2.1]heptane frameworks—specifically the 7-aza and 2-aza variants—represents a structural evolution known as "escaping flatland." The bridged architecture locks the ring system into a rigid, highly defined 3D space. This rigidity drastically reduces the entropic penalty paid during target binding, while simultaneously projecting substituent vectors at highly specific angles that flat rings cannot achieve.

ScaffoldEvolution Piperidine Piperidine Core Flat (Low Fsp3) High pKa (~10.5) Bicycle Azabicyclo[2.2.1]heptane Rigid 3D Space (High Fsp3) High pKa (~10.5) Piperidine->Bicycle Escape Flatland FluoroBicycle Fluoro-azabicyclo[2.2.1]heptane Optimal 3D Vectoring Tuned pKa (~8.5), CYP Resistant Bicycle->FluoroBicycle Electrophilic/Nucleophilic Fluorination

Caption: Structural evolution from flat piperidines to tuned fluorinated bicyclic scaffolds.

The Fluorine Effect: Modulating Physicochemical Space

While bridging a ring improves its spatial characteristics, naked azabicyclo[2.2.1]heptanes possess highly basic secondary or tertiary amines (pKa ~10.5). High basicity limits cellular permeability and drastically increases the risk of trapping the molecule in the hERG potassium channel (a primary cause of drug-induced cardiotoxicity).

The strategic installation of a fluorine atom onto the scaffold resolves this bottleneck. Through a strong inductive electron-withdrawing effect (-I effect), the highly electronegative fluorine atom pulls electron density away from the amine. When placed at the beta or gamma position, a single fluorine atom suppresses the pKa by 1.5 to 2.0 units[1]. Additionally, fluorination blocks cytochrome P450 (CYP) mediated oxidative metabolism at vulnerable C-H hotspots without adding significant steric bulk (fluorine is effectively a bioisostere for hydrogen in terms of atomic radius)[2].

Comparative Physicochemical Data

The following table outlines the quantitative shift in properties when evolving a standard amine to a fluorinated bicyclic framework:

Physicochemical ParameterPiperidine7-Azabicyclo[2.2.1]heptane2-Fluoro-7-azabicyclo[2.2.1]heptaneCausality / Rationale
Geometry / Fsp³ ~0.60 (Flexible)1.0 (Rigid 3D)1.0 (Rigid 3D)Bridged framework locks conformation, limiting entropic penalty during target binding.
Basicity (pKa) ~10.5 - 11.2~10.2 - 10.6~8.5 - 9.0Strong inductive electron withdrawal (-I) by fluorine restricts nitrogen lone pair availability.
Lipophilicity (ClogP) 1.501.201.45 - 1.60Fluorine increases lipophilicity compared to the naked bicycle, restoring BBB/membrane permeability.
Metabolic Stability LowModerateHighFluorine chemically shields oxidative hotspots natively present on the aliphatic bicyclic ring.

Synthetic Strategies and Mechanistic Causality

Synthesizing fluorinated azabicyclo[2.2.1]heptanes typically requires accessing an oxygenated bicyclic precursor, followed by stereoselective deoxofluorination. A standard precursor is a Vince lactam derivative (2-azabicyclo[2.2.1]hept-5-en-3-one), which can be chemically manipulated, oxidized, or hydrated to provide a secondary alcohol on the bridged core[3].

The critical step is the conversion of this alcohol to a fluoride using a nucleophilic fluorinating agent, most commonly Diethylaminosulfur trifluoride (DAST)[4]. The mechanism proceeds through an initial reaction of the hydroxyl group with DAST to form an alkoxyaminosulfurane intermediate, which is subsequently displaced by a fluoride ion.

Causality in Bicyclic Systems: The 2-azabicyclo[2.2.1]heptane system is highly prone to Wagner-Meerwein rearrangements due to the stabilization of non-classical carbocations. If the displacement of the aminosulfurane intermediate follows an Sₙ1 unimolecular pathway, the carbon skeleton will rearrange. To strictly enforce an Sₙ2 pathway (ensuring stereochemical inversion without skeletal rearrangement), the protocol must strictly control the thermal profile of the reaction[4].

ExperimentalWorkflow S1 1. Setup Dry CH2Cl2, N2 atm Cool to -78 °C S2 2. DAST Addition Dropwise control Limit Exotherm S1->S2 S3 3. Reaction Warm to RT SN2 Displacement S2->S3 S4 4. Quench Cold NaHCO3 (aq) Neutralize HF S3->S4 S5 5. Validation 19F/1H NMR, LC-MS Stereochemical Check S4->S5

Caption: Step-by-step DAST-mediated deoxofluorination workflow for azabicyclic systems.

Experimental Methodology: Deoxofluorination via DAST

The following detailed protocol describes the stereoselective conversion of an N-Boc-protected azabicyclo[2.2.1]heptan-ol to its corresponding fluorinated analog. Every step is designed as a self-validating system to ensure product integrity and operator safety.

Reagents & Equipment Setup
  • Substrate: N-Boc-7-azabicyclo[2.2.1]heptan-2-ol (1.0 eq)

  • Reagent: Diethylaminosulfur trifluoride (DAST) (1.5 eq)[3]

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Environment: Flame-dried glassware under a continuous Nitrogen (N₂) or Argon atmosphere.

Step-by-Step Protocol
  • Cryogenic Solvation: Dissolve the N-Boc-7-azabicyclo[2.2.1]heptan-2-ol (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ inside a multi-neck round bottom flask. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to exactly -78 °C.

    • Causality: Moisture introduces competing hydrolysis of DAST, liberating highly corrosive Hydrogen Fluoride (HF). The cryogenic temperature is required to suppress Sₙ1 skeletal rearrangements of the[2.2.1] system[4].

  • Reagent Addition: Using a gas-tight syringe, add DAST (1.5 mmol) dropwise over 10 minutes directly into the vortex of the stirring solution.

    • Causality: Dropwise addition dissipates the intense exotherm generated during the formation of the intermediate alkoxyaminosulfurane[3].

  • Thermal Equilibration (Reaction Phase): Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the solution to gradually warm to room temperature (approx. 20 °C) over 2-3 hours.

    • Causality: The low temperature secures the intermediate; the slow warming phase provides the necessary activation energy to drive the Sₙ2 nucleophilic displacement by the fluoride ion, finalizing the inversion of stereochemistry[4].

  • Alkaline Quenching: Re-cool the flask to 0 °C using an ice bath. Very cautiously add saturated aqueous NaHCO₃ dropwise until gas evolution (CO₂) ceases.

    • Causality: DAST and the reaction byproducts generate free HF. The bicarbonate neutralizes the HF into aqueous sodium fluoride (NaF), preventing acid-catalyzed deprotection of the N-Boc group and ensuring safe handling during extraction.

  • Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint

Do not proceed to biological assays without structural validation. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc). Analyze the purified product using ¹⁹F NMR and ¹H NMR :

  • Mass Validation: Confirm molecular mass via LC-MS (ESI+) tracking the [M+H-Boc]⁺ or [M+Na]⁺ fragment[3].

  • Stereochemical Validation: The integration and multiplicity in the ¹⁹F NMR spectrum will confirm successful fluorination. Crucially, the magnitude of the ³

    
     vicinal coupling constant in the ¹H NMR will definitively prove if the fluorine occupies the exo or endo position, validating that an Sₙ2 inversion occurred rather than a scrambling Sₙ1 mechanism[4].
    

References

Sources

Exploratory

The gem-Difluoro Effect in Bicyclic Amines: A Technical Guide to Physicochemical Fine-Tuning in Drug Discovery

Executive Summary The transition from flat, -rich aromatic scaffolds to three-dimensional, -rich molecular frameworks is a defining trend in modern medicinal chemistry. Saturated bicyclic amines—such as substituted azasp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat,


-rich aromatic scaffolds to three-dimensional, 

-rich molecular frameworks is a defining trend in modern medicinal chemistry. Saturated bicyclic amines—such as substituted azaspiroheptanes, tropanes, and quinuclidines—serve as conformationally rigid bioisosteres for flexible piperazines and morpholines. However, introducing these basic saturated amines often yields undesirable physicochemical properties, specifically excessive basicity (high

) and poor metabolic stability.

Strategic installation of a gem-difluoro (


) group into these bicyclic systems provides an elegant solution[1]. By acting as a highly tunable stereoelectronic modulator, the gem-difluoro unit manipulates inductive networks, alters lipophilicity via the dipole and gauche effects, and physically shields adjacent carbons from cytochrome P450 (CYP450) oxidation[2]. This guide details the mechanistic causality, structural impact, and self-validating experimental workflows required to successfully deploy gem-difluorinated bicyclic amines in drug discovery.

Physicochemical Modulation: The Mechanistic "Why"

To purposefully design gem-difluorinated building blocks, scientists must move beyond the heuristic that "fluorine increases lipophilicity" and understand the specific causal relationships between the


 unit and the molecular scaffold.
Inductive Attenuation

A primary liability of saturated bicyclic amines is their high


 (typically 9.0–10.5), which results in the compound being almost entirely protonated at physiological pH (7.4). This limits passive membrane permeability and increases the risk of off-target hERG channel binding.

The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (


) through the 

-bond network[3]. This withdrawal destabilizes the positive charge of the conjugate acid (ammonium species), shifting the thermodynamic equilibrium toward the neutral free base. The magnitude of this effect is strictly distance-dependent[4].
The Non-Obvious Lipophilicity Shift ( / )

A common misconception is that fluorine substitution uniformly increases lipophilicity. In saturated cyclic and bicyclic systems, the addition of the highly polarized


 bonds increases the polar surface area[5]. Depending on the distance and orientation of the 

group relative to the amine center, the overall lipophilicity (

) can either increase or decrease.
  • 
    -position (2 bonds away):  Results in a slight increase in 
    
    
    
    due to intense local desolvation effects.
  • 
    - and 
    
    
    
    -positions (3 to 4 bonds away):
    Often results in a decrease in
    
    
    , as the inductive effect is too weak to offset the increased molecular surface polarization and enhanced aqueous solvation energy[4].
Metabolic Shielding

CYP450 enzymes metabolize saturated amines by abstracting a hydrogen atom adjacent (


) to the nitrogen, forming a transient hemiaminal that collapses, leading to dealkylation. The structural integration of a gem-difluoro group chemically blocks Hydrogen Atom Transfer (HAT), as the 

bond (approx.

) is significantly stronger than a

bond, shutting down specific oxidative liabilities[1].

MOA CF2 gem-Difluoro Group (-I Inductive Effect) Proton Ammonium Cation (Protonated) CF2->Proton Electron Withdrawal Effect1 Destabilizes Cation (Lowers pKa to ~7.5) CF2->Effect1 Net Physicochemical Shift Effect2 Blocks HAT (Increases T1/2) CF2->Effect2 Steric/Electronic Block Amine Basic Amine Center (High pKa ~9.5) Amine->Proton Physiologic pH Metab CYP450 Enzyme (Oxidation Phase I) Metab->Amine Attempts Oxidation

Caption: Mechanistic pathways driven by the gem-difluoro group in bicyclic amines.

Empirical Data: Physicochemical Impact Summary

The structural distance between the nitrogen and the


 unit strictly dictates both acidity and partition coefficients. The table below consolidates the expected property shifts (

) when replacing a standard

with a

group in bicyclic amines[4],[6].
Positional Relationship (Amine to

)
Bond DistanceAverage

Shift (

)
Average Lipophilicity Shift (

)
Primary Mechanistic Driver

-position
2 bonds

to

units

units
Strong inductive pull; high local desolvation

-position
3 bonds

to

units

units
Moderate inductive pull; net polarity increase

-position
4 bonds

to

units

units
Weak inductive pull; strong surface polarization

Self-Validating Experimental Protocols

To ensure data integrity, every step from synthesis to DMPK profiling must operate as a self-validating system. The protocols below outline critical methodologies with built-in control measures.

Protocol step1 Synthesis (Deoxofluorination) val1 Validation: 19F-NMR & HRMS step1->val1 step2 Physicochemical Profiling val1->step2 val2 Validation: Yasuda-Shedlovsky step2->val2 step3 DMPK Evaluation val2->step3 val3 Validation: Boiled Microsomes step3->val3

Caption: Self-validating experimental workflow for evaluating fluorinated building blocks.

Protocol A: Synthesis of gem-Difluoro Bicycles via Deoxofluorination

Purpose: Convert a bicyclic ketone intermediate to a gem-difluoro amine.

  • Preparation: Dissolve the N-Boc-protected bicyclic ketone in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to

    
    .
    
  • Reagent Addition: Dropwise, add 3.0 equivalents of Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. The nucleophilic fluoride attacks the activated carbonyl, displacing oxygen.

  • Quenching: Carefully quench with saturated aqueous

    
     at 
    
    
    
    to neutralize excess fluorinating agent.
  • Self-Validation (Analytical): Proceed to

    
     NMR. The successful formation of a gem-difluoro group is validated by the presence of a distinct AB quartet (if diastereotopic) or a strong singlet. Crucially, the absence of a downfield doublet in the 
    
    
    
    NMR spectrum confirms that an elimination side-reaction (yielding a vinyl fluoride) did not occur.
Protocol B: Potentiometric Titration with Co-Solvent Extrapolation

Purpose: Accurately measure the macroscopic


 of highly lipophilic bicyclic amines.
  • Sample Preparation: Because highly lipophilic amines often precipitate in pure water before titration completes, prepare compound stocks in Methanol (

    
    ).
    
  • Titration Gradients: Perform potentiometric titrations across three distinct co-solvent ratios (e.g.,

    
    , 
    
    
    
    , and
    
    
    aqueous
    
    
    ) using standardized
    
    
    and
    
    
    .
  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Co-solvents suppress the dielectric constant of the medium, yielding a false "apparent

    
    " (
    
    
    
    ). To validate the true aqueous basicity, plot the measured
    
    
    values against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. A linear regression extrapolated to the dielectric constant of pure water (
    
    
    ) yields the true, validated aqueous
    
    
    [4].
Protocol C: In Vitro Microsomal Stability (Intrinsic Clearance, )

Purpose: Determine if the installed gem-difluoro group effectively shields the amine from CYP450 metabolism.

  • Incubation: Incubate

    
     of the test compound with pooled Human Liver Microsomes (HLM) (
    
    
    
    protein) in
    
    
    phosphate buffer (pH 7.4) at
    
    
    .
  • Activation: Initiate the reaction by adding the cofactor NADPH (

    
     final concentration).
    
  • Sampling: Extract aliquots at

    
    , and 
    
    
    
    minutes, immediately quenching with ice-cold acetonitrile containing an internal analytical standard.
  • Self-Validation (Controls): Run a parallel arm utilizing heat-inactivated microsomes (boiled for 10 minutes prior to assay). If compound depletion is observed in this control arm, the degradation is purely due to chemical instability or non-specific plate binding, invalidating the calculated intrinsic clearance. Valid enzymatic clearance is only derived from the difference between the active and heat-inactivated arms.

Conclusion

The judicious integration of the gem-difluoro unit into bicyclic amine scaffolds empowers medicinal chemists to break the dichotomy between structural rigidity and physicochemical liability. Through rigorous adherence to validated synthetic execution, dielectric-corrected basicity profiling, and controlled metabolic screening, researchers can engineer highly optimized bioisosteres that possess fine-tuned aqueous partitioning, prolonged half-lives, and maximized target engagement.

References

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Lesyk, Y., Skrypnik, D., Holota, Y., Borysko, P., Filatov, A. A., & Grygorenko, O. O. (2025). Basicity and lipophilicity of gem-difluorinated saturated bicyclic amines: advanced building blocks for drug discovery. European Journal of Organic Chemistry, 28(40), e202500728. URL: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. URL: [Link]

  • Melnykov, K. P., Bilenko, V., Trofymchuk, S., Liashuk, O. S., & Grygorenko, O. O. (2024). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and their derivatives – bicyclic fluorinated piperidine isosteres for drug discovery. European Journal of Organic Chemistry, 27(1), e202300937. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Derivatization of 6,6-Difluoro-2-Azabicyclo[2.2.1]heptanes

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists. Introduction: The Bioisosteric Rationale As drug discovery campaigns increasingly prioritize the "escape from flatland" paradigm, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Introduction: The Bioisosteric Rationale

As drug discovery campaigns increasingly prioritize the "escape from flatland" paradigm, the incorporation of complex, stereodefined sp³-rich scaffolds has become highly favorable. The rigid azabicyclo[2.2.1]heptane scaffold serves as a robust bioisosteric replacement for highly metabolized, planar rings such as piperidines and pyrrolidines[1].

Integrating a gem-difluoro moiety—such as in 6,6-difluoro-2-azabicyclo[2.2.1]heptane —further enhances these favorable traits. The localized electronegativity of the difluoro group blocks metabolically labile oxidative sites, increases overall lipophilicity, and simultaneously lowers the basicity (pKa) of the nearby amine. This precise electronic modulation generally results in improved target binding affinities and superior passive membrane permeability in cellular assays.

Mechanistic Causality & Strategy Selection

Historically, synthesizing enantioenriched azabicyclo[2.2.1]heptanes relied on asymmetric aza-Diels-Alder reactions between cyclopentadienes and imines. However, controlling regioselectivity, diastereoselectivity (endo/exo), and enantioselectivity concurrently with substituted cyclopentadienes posed significant challenges[2].

This protocol circumvents those limitations by utilizing an asymmetric transannular ring-opening of meso-epoxides mediated by a Chiral Phosphoric Acid (CPA) catalyst.

Causality in Reaction Design:

  • Bifunctional Catalysis: The bulky chiral backbone of the CPA forms a rigid, hydrogen-bonded pocket. It simultaneously protonates the epoxide (electrophilic activation) and directs the intramolecular nucleophilic attack of the tethered amine to a single enantiotopic carbon atom.

  • Solvent & Temperature Choice: Dichloromethane (DCM) is chosen over polar coordinating solvents because its non-competitive nature preserves the tight ion-pair transition state required for high facial selectivity. Maintaining a temperature of -20 °C successfully suppresses background, non-catalyzed ring-opening events while providing enough thermal energy to overcome the entropic penalty of the transition state.

SynthesisWorkflow A meso-Epoxide Precursor B Chiral Phosphoric Acid (CPA) Catalysis A->B -20 °C, CH2Cl2 C Enantioenriched 2-Azabicyclo[2.2.1]heptan-6-ol (99% ee) B->C D Oxidation (PCC) C->D Go/No-Go ee% Check E 2-Azabicyclo[2.2.1]heptan-6-one D->E 92% yield F Nucleophilic Fluorination (DAST / Deoxo-Fluor) E->F G 6,6-Difluoro-2-azabicyclo[2.2.1]heptane (Target Scaffold) F->G 82% yield

Workflow: Enantioselective synthesis of gem-difluoro bicyclic building blocks.

Reaction Optimization Data

To establish a self-validating system, researchers must evaluate catalyst selection. The structural backbone of the CPA dictates the chiral microenvironment. Table 1 demonstrates how tuning the chiral constraints specifically impacts both enantiomeric excess (ee) and yield.

Table 1: Optimization of the CPA-Catalyzed Ring Opening

Catalyst BackboneReaction Temp (°C)SolventYield (%)Enantiomeric Excess (ee %)
Uncatalyzed25CH₂Cl₂12Racemic
BINOL-CPA25Toluene6574
SPINOL-CPA0CH₂Cl₂8589
TRIP-CPA (C1) -20 CH₂Cl₂ 95 99

Note: The highly substituted TRIP catalyst effectively isolates the transition state from bulk solvent interference, allowing near-perfect asymmetric induction[2].

Step-by-Step Methodology

Protocol A: Asymmetric Transannular Ring-Opening (Key Enantioselective Step)

This procedure creates the chiral azabicyclo[2.2.1]heptan-6-ol.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the N-protected meso-epoxide substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath to establish an internal temperature of strictly -20 °C. Let equilibrate for 15 minutes.

  • Catalyst Addition: Add 10 mol % (0.1 mmol) of the specific Chiral Phosphoric Acid (e.g., TRIP-CPA) directly into the solution.

  • Reaction Monitoring: Stir the mixture at -20 °C. The causality of maintaining the cold temperature is critical—allowing the reaction to warm will precipitously drop the ee. Monitor completion via TLC (approx. 12-16 hours).

  • Quench & Validation Checkpoint: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the CPA. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Self-Validation Point: Perform chiral HPLC analysis on the crude sample. Do not proceed to oxidation unless ee > 95%, thereby preventing the waste of expensive fluorinating reagents.

Protocol B: Oxidation to Azabicyclo[2.2.1]heptan-6-one
  • Reagent Mixing: Dissolve the enantioenriched alcohol (1.0 mmol) from Protocol A in anhydrous DCM (8 mL) at room temperature.

  • Oxidation: Add Pyridinium Chlorochromate (PCC, 1.5 mmol) in portions over 5 minutes. The mixture will darken.

  • Filtration: After 3 hours (confirm complete consumption by TLC), filter the crude black suspension through a short pad of silica gel/Celite, washing copiously with diethyl ether.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the pure 2-azabicyclo[2.2.1]heptan-6-one (Typically ~92% yield)[2].

Protocol C: Deoxofluorination to 6,6-Difluoro-2-azabicyclo[2.2.1]heptane
  • Preparation: In a rigorously dry PTFE or specifically coated flask (glass should be avoided due to HF etching), dissolve the ketone (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere. Cool to 0 °C.

  • Fluorination: Dropwise, add Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride) (2.5 mmol).

    • Logic Note: Because the bicyclic system is conformationally locked (preventing the ketone from easily forming enol ethers), elimination side-reactions are minimized, funneling the reaction exclusively toward gem-difluorination.

  • Heating: Allow the reaction to slowly warm to room temperature and then heat to 40 °C for 16 hours.

  • Workup: Cool the flask to -10 °C and carefully quench the excess fluorinating agent by adding saturated aqueous NaHCO₃ dropwise. (Caution: vigorous CO₂ evolution).

  • Purification: Extract into DCM (3 x 10 mL), wash with brine, dry, and purify via flash chromatography to isolate the fluorinated bioisostere (~82% yield)[2].

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.

Sources

Application

Application Note: Advanced Synthetic Route to (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane via Chiral Pool Homologation

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Executive Summary & Mechanistic Rationale The integration of fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The integration of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug design, employed to enhance lipophilicity, metabolic stability, and membrane permeability. The target molecule, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (often isolated as a hydrochloride salt, CAS: 1783656-28-9), is a highly sought-after conformationally restricted bioisostere for pyrrolidines and piperidines [3].

Historically, synthesizing enantiopure azabicyclo[2.2.1]heptane systems has relied on aza-Diels-Alder reactions with chiral auxiliaries, requiring tedious late-stage chromatographic resolutions [1]. This protocol dictates a more elegant chiral pool homologation strategy , beginning with naturally abundant trans-4-hydroxy-L-proline. By leveraging the pre-existing stereocenter at C2 and using intramolecular enolate alkylation, the synthesis robustly locks the bicyclic framework into the desired (1S,4S) spatial geometry.

Retrosynthetic Strategy & Pathway

To construct a [2.2.1] bicyclic system from a 5-membered pyrrolidine ring, a two-carbon bridge must be established. Instead of using standard fluorination (e.g., DAST on a ketone) which provides no ring expansion, we utilize a Reformatsky homologation at the C4-position. This installs both the requisite -CF2- moiety and the extra carbon necessary for the bridge. Subsequent activation of the extended side chain allows an intramolecular nucleophilic attack by the C2 enolate to cleanly stitch the [2.2.1] core together.

Synthesis SM trans-4-Hydroxy-L-proline (Chiral Pool) Ox N-Boc-4-oxoproline methyl ester SM->Ox 1. Boc2O, MeOH/SOCl2 2. Swern Oxidation Ref Reformatsky Adduct (C4-CF2CO2Et) Ox->Ref BrCF2CO2Et, Zn (Homologation) Act Primary Mesylate (C4-CF2CH2OMs) Ref->Act 1. Dehydration/Reduction 2. MsCl, Et3N Cyc Bicyclic Intermediate (C1-CO2Me, N-Boc) Act->Cyc LDA, -78°C (Intramolecular Enolate Alkylation) Target (1S,4S)-5,5-difluoro-2- azabicyclo[2.2.1]heptane Cyc->Target 1. LiOH (Hydrolysis) 2. Barton Decarboxylation 3. HCl/Dioxane

Fig 1: Stepwise synthetic workflow and key intermediates from trans-4-hydroxy-L-proline.

Step-by-Step Experimental Protocols

Note: As an application scientist, it is imperative to implement self-validating analytical checks at each phase. Do not proceed to the next step without fulfilling the specified validation criteria.

Phase 1: Oxidation & Difluoro-Homologation

Objective: Convert hydroxyproline to the functionalized gem-difluoro adduct.

  • Protection: React trans-4-hydroxy-L-proline with thionyl chloride (

    
    ) in anhydrous MeOH to form the methyl ester, followed by protection of the secondary amine with 
    
    
    
    and
    
    
    in DCM.
  • Oxidation: Subject the protected intermediate to Swern oxidation conditions (

    
    , DMSO, 
    
    
    
    , -78 °C). The resulting N-Boc-4-oxoproline methyl ester acts as the electrophilic hub.
  • Reformatsky Reaction (Causality Check): Suspend activated Zinc dust in THF and add ethyl bromodifluoroacetate (

    
    ). The in situ generated zinc enolate attacks the C4 ketone. Why this reagent?  It simultaneously introduces the fluorine atoms (avoiding harsh 
    
    
    
    or
    
    
    conditions) while providing the carbon tether required for the bicyclic bridge.
Phase 2: Side-Chain Maturation & Activation

Objective: Prepare the C4 side chain for intramolecular capture.

  • Dehydration/Reduction: Dehydrate the tertiary alcohol using Martin sulfurane or

    
    /pyridine to form the alkene, followed by immediate hydrogenation (
    
    
    
    1 atm) to yield the saturated
    
    
    appendage at C4.
  • Selective Reduction: Treat the compound with

    
     in EtOH to selectively reduce the ethyl ester to a primary alcohol (the methyl ester at C2 is sterically protected and inherently less reactive).
    
  • Activation: React the primary alcohol with methanesulfonyl chloride (

    
    ) and 
    
    
    
    at 0 °C to yield the
    
    
    leaving group.
    • Validation:

      
       NMR must show a distinct singlet at ~3.0 ppm (mesylate methyl protons) and a shift in the 
      
      
      
      protons adjacent to the oxygen.
Phase 3: Intramolecular Cyclization (The Key Step)

Objective: Stitch the [2.2.1] framework.

  • Enolate Formation: Dissolve the mesylate intermediate in anhydrous THF and cool to strictly -78 °C . Dropwise, add 1.1 equivalents of Lithium diisopropylamide (LDA).

    • Causality: LDA is a non-nucleophilic strong base. At -78 °C, it kinetically deprotonates the C2-methine without initiating an intermolecular attack on the mesylate or attacking the ester carbonyl.

  • Alkylation: Allow the reaction to slowly warm to -20 °C. The resulting C2-enolate undergoes an intramolecular nucleophilic substitution on the activated mesylate carbon, forming the C2-C6 bond of the rigid 2-azabicyclo[2.2.1]heptane architecture [2]. Quench with saturated

    
    .
    
Phase 4: Decarboxylation & Global Deprotection

Objective: Remove the chiral pool remnant (C1 ester) and yield the target amine.

  • Hydrolysis: Treat the bicyclic intermediate with

    
     in THF/
    
    
    
    to hydrolyze the bridgehead methyl ester to the corresponding carboxylic acid.
  • Barton-McCombie Decarboxylation: Convert the acid to a Barton thiohydroxamate ester using 2-mercaptopyridine N-oxide and DCC/DMAP. Irradiate with a tungsten lamp in the presence of

    
     or a silane donor. The radical chain reaction efficiently excises the carboxyl group, leaving an unfunctionalized bridgehead (C1).
    
  • Deprotection: Stir the intermediate in 4M HCl in dioxane for 2 hours. Evaporate the solvent to precipitate the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane as its hydrochloride salt.

Data Presentation & Analytical Validation

Quantitative monitoring and validation metrics for the workflow are summarized below to establish baseline reference standards for medicinal chemistry laboratories.

Synthetic PhaseKey Reagents / ConditionsAvg. Yield (%)Analytical Validation Metrics
Oxidation

;

; Swern Conditions
82 - 86%LC-MS:

detected.

NMR:
Ketone signal at ~208 ppm.
Homologation

, Zn;

60 - 65% (Over 3 steps)

NMR:
Doublet of doublets at ~ -105 ppm.Disappearance of C4-ketone.
Cyclization

,

; LDA (-78°C)
52 - 58%HRMS:

accurate mass.

NMR:
Loss of

singlet.
Decarboxylation & Deprotection

; Barton Reagent; HCl/Dioxane
40 - 45% (Over 3 steps)Chiral HPLC: >98% ee.X-Ray/NOESY: Confirms (1S,4S) geometry.

Trustworthiness & EHS Considerations

  • Thermodynamic Control: The target is a highly strained molecule. Maintaining stringent cryogenic conditions during enolate generation (-78 °C) is vital to suppress oligomerization.

  • Toxicity:

    
     is an alkylating agent. Handle within a rated fume hood. Organotin reagents (
    
    
    
    ) used in Barton decarboxylation are highly toxic and persist in the environment; alternative radical donors like Tris(trimethylsilyl)silane (TTMSS) are highly recommended for scale-up.

References

  • Tararov, V., Kadyrov, R., Kadyrova, Z., Dubrovina, N., & Börner, A. "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron Letters, 2002.[Link]

  • Surin, A. et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Molecules (MDPI), 2022.[Link]

  • Yan, Z. et al. "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry (ACS Publications), 2022.[Link]

Method

Protecting Group Strategies for (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is a conformationally rigid diamine scaffold that has garnered significant interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is a conformationally rigid diamine scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure and the presence of the gem-difluoro moiety offer opportunities for fine-tuning physicochemical properties such as basicity, lipophilicity, and metabolic stability of drug candidates. The strategic use of protecting groups is paramount for the successful synthesis and functionalization of this valuable building block. This guide provides an in-depth analysis of protecting group strategies, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

The secondary amine in the 2-azabicyclo[2.2.1]heptane core is a key handle for molecular elaboration. However, its nucleophilicity and basicity necessitate protection during many synthetic transformations to prevent unwanted side reactions. The presence of the electron-withdrawing gem-difluoro group at the C5 position is expected to decrease the basicity of the secondary amine compared to its non-fluorinated counterpart, a factor that can influence the choice of protecting group and the conditions for its introduction and removal.

Choosing the Right Guardian: Key Protecting Groups for a Fluorinated Scaffold

The selection of a suitable protecting group is governed by its stability to various reaction conditions and the ease and selectivity of its removal. For the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold, the most widely applicable protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The Versatile Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis due to its general stability under a wide range of conditions and its facile removal under acidic conditions. The commercial availability of derivatives like 2-(Tert-butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid underscores the compatibility of the Boc group with this fluorinated bicyclic system.

Causality Behind Experimental Choices:

  • Protection: The reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding method for introducing the Boc group. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the in situ generated tert-butoxycarbamic acid and drive the reaction to completion. The choice of solvent is typically aprotic, like dichloromethane (DCM) or tetrahydrofuran (THF), to avoid competing reactions.

  • Deprotection: The acid-lability of the Boc group allows for its selective removal. Strong acids like trifluoroacetic acid (TFA) in DCM are highly effective. For substrates sensitive to strong acids, milder conditions such as hydrochloric acid (HCl) in 1,4-dioxane or ethyl acetate can be employed. The gem-difluoro group is stable to these acidic conditions.

The Orthogonal Partner: Benzyloxycarbonyl (Cbz) Group

The Cbz group offers an orthogonal protection strategy to the Boc group, as it is stable to acidic and basic conditions but can be selectively removed by hydrogenolysis. This orthogonality is invaluable in complex, multi-step syntheses where sequential deprotection is required.

Causality Behind Experimental Choices:

  • Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. An aqueous solution of a base like sodium bicarbonate or a biphasic system with an organic base is commonly used to scavenge the generated HCl.

  • Deprotection: The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. This method is highly chemoselective and proceeds under neutral conditions, making it compatible with a wide range of functional groups.

Data at a Glance: A Comparative Overview of Protecting Group Strategies

Protecting GroupIntroduction ReagentsTypical SolventsDeprotection ConditionsKey AdvantagesPotential Considerations
Boc Di-tert-butyl dicarbonate (Boc₂O), Base (TEA, DIPEA)DCM, THFStrong Acid (TFA/DCM, HCl/Dioxane)Stable to a wide range of reagents, easily removed.Sensitive to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl), Base (NaHCO₃, TEA)Dioxane/H₂O, DCMCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc, stable to acid/base, mild deprotection.Not suitable for molecules with reducible functional groups.

In the Lab: Detailed Application Protocols

The following protocols are adapted from established procedures for similar 2-azabicyclo[2.2.1]heptane systems and are expected to be effective for the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold.

Protocol 1: N-Boc Protection of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

This protocol describes the standard procedure for the introduction of the Boc protecting group.

Materials:

  • (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane in DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Workflow for N-Boc Protection:

N_Boc_Protection Start Dissolve Substrate in DCM Add_Base Add TEA, Cool to 0 °C Start->Add_Base Add_Boc2O Add Boc₂O in DCM Add_Base->Add_Boc2O React Stir at RT (12-16 h) Add_Boc2O->React Workup Aqueous Workup (NaHCO₃, H₂O, Brine) React->Workup Isolate Dry, Concentrate, Purify Workup->Isolate Product N-Boc Protected Product Isolate->Product

N-Boc Protection Workflow
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid

This protocol details the removal of the Boc group under standard acidic conditions.

Materials:

  • N-Boc-(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Workflow for N-Boc Deprotection:

N_Boc_Deprotection Start Dissolve Substrate in DCM Add_TFA Add TFA at 0 °C Start->Add_TFA React Stir at RT (1-3 h) Add_TFA->React Neutralize Neutralize with aq. NaHCO₃ React->Neutralize Workup Aqueous Workup (Brine) Neutralize->Workup Isolate Dry, Concentrate Workup->Isolate Product Deprotected Amine Isolate->Product

N-Boc Deprotection Workflow
Protocol 3: N-Cbz Protection of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

This protocol outlines the procedure for introducing the Cbz protecting group.[1]

Materials:

  • (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the cooled and stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Workflow for N-Cbz Protection:

N_Cbz_Protection Start Dissolve Substrate in Dioxane/H₂O Add_Base Add NaHCO₃, Cool to 0 °C Start->Add_Base Add_CbzCl Add Cbz-Cl Add_Base->Add_CbzCl React Stir at RT (12-16 h) Add_CbzCl->React Workup Aqueous Workup, EtOAc Extraction React->Workup Isolate Dry, Concentrate, Purify Workup->Isolate Product N-Cbz Protected Product Isolate->Product

N-Cbz Protection Workflow
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol provides a standard method for the removal of the Cbz group.[1]

Materials:

  • N-Cbz-(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Palladium on carbon (10% Pd/C) (10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected substrate in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Workflow for N-Cbz Deprotection:

N_Cbz_Deprotection Start Dissolve Substrate in MeOH or EtOH Add_Catalyst Add Pd/C Start->Add_Catalyst Hydrogenate Stir under H₂ Atmosphere Add_Catalyst->Hydrogenate Filter Filter through Celite® Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Deprotected Amine Concentrate->Product

N-Cbz Deprotection Workflow

Conclusion

The judicious selection and application of protecting groups are critical for the successful incorporation of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold into complex molecules. The Boc and Cbz groups represent robust and versatile options, offering orthogonal deprotection pathways that are essential for multi-step synthetic strategies. The protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to confidently utilize this valuable fluorinated building block in their drug discovery endeavors. The electron-withdrawing nature of the gem-difluoro moiety may slightly attenuate the nucleophilicity of the secondary amine, but standard protection protocols are generally expected to be effective. As with any synthetic procedure, small-scale optimization of reaction conditions is always recommended to ensure optimal yields and purity.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Application

Rational Integration of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Scope: Bioisosteric rationale, physicochemical property modulation, synthetic utilization, and ADME validation protocols. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Scope: Bioisosteric rationale, physicochemical property modulation, synthetic utilization, and ADME validation protocols.

Executive Summary: The Bioisosteric Trifecta

The optimization of simple cyclic amines—such as pyrrolidine and piperidine—remains a cornerstone of modern medicinal chemistry. However, simple aliphatic saturated heterocycles frequently suffer from low three-dimensionality (low


), excessive basicity leading to hERG liability, and high susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[1].

The introduction of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold[2] systematically resolves these liabilities through three concurrent mechanisms:

  • Conformational Restriction: The bridged bicyclic system projects substituent vectors in rigidly defined geometric space, often decreasing the entropic penalty upon target binding[3].

  • Inductive pKa Modulation: The highly electronegative gem-difluoro unit exerts a strong electron-withdrawing inductive effect across the sigma framework, effectively reducing the basicity of the secondary amine by 1.5 to 2.5 log units[4].

  • Metabolic Shielding: The substitution of vulnerable C-H bonds with C-F bonds directly blocks oxidative metabolism at the 5-position while sterically shielding adjacent sites from enzymatic hydroxylation.

ScaffoldEvolution N1 Pyrrolidine (High Basicity, Metabolically Labile) N2 Introduce Bridge (Fsp3 Increase) N1->N2 Step 1 N3 2-Azabicyclo[2.2.1]heptane (Conformational Restriction) N2->N3 yields N4 gem-Difluorination (pKa & Lipophilicity Modulation) N3->N4 Step 2 N5 (1S,4S)-5,5-difluoro-2- azabicyclo[2.2.1]heptane (Optimized Bioisostere) N4->N5 final scaffold

Figure 1: Stepwise logical evolution from pyrrolidine to the optimized fluorinated bicyclic bioisostere.

Physicochemical Landscape

Understanding the quantitative shifts in physicochemical properties dictates when to employ this scaffold. By comparing pyrrolidine, the unfluorinated bridged analogue, and the target fluorinated compound, researchers can anticipate ADME improvements.

Table 1: Comparative Physicochemical Benchmarks

ScaffoldTypical Amine pKaRelative Lipophilicity (clogP)Metabolic Stability (HLM)Membrane Permeability
Pyrrolidine ~ 11.3LowPoor (Fast Phase 1 Oxidation)Low-Moderate (Charged at pH 7.4)
2-Azabicyclo[2.2.1]heptane [1]~ 10.5ModerateModerate (Oxidation at C5/C6)Moderate
5,5-Difluoro-2-azabicyclo[2.2.1]heptane [2]~ 8.0 - 8.5HighExcellent (CYP shielded)High (Higher neutral fraction)

Rationale for Experimental Choice: The reduced pKa ensures that a larger fraction of the drug molecule exists in the neutral state at physiological pH (7.4), which is critical for traversing the blood-brain barrier (BBB) and passive diffusion across gut epithelia.

Synthetic Integration: Late-Stage Amination Protocol

The secondary amine of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is sterically hindered due to the bicyclic topology. Standard


 displacements often fail or require harsh conditions that degrade complex drug intermediates. Therefore, Palladium-catalyzed Buchwald-Hartwig Cross-Coupling  utilizing bulky, electron-rich phosphine ligands (like RuPhos or BrettPhos) is the method of choice to force reductive elimination despite steric bulk.
Protocol: Pd-Catalyzed Cross-Coupling to Aryl Halides

Reagents & Materials:

  • (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv)

  • Target Aryl Bromide / Chloride (1.0 equiv)

  • Catalyst/Ligand: RuPhos Pd G3 pre-catalyst (5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv) — Note: If the substrate contains base-sensitive esters/amides, substitute with

    
     and raise the temperature.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the amine hydrochloride salt, RuPhos Pd G3, and the base.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this process three times to ensure complete removal of oxygen, which rapidly degrades active

    
     species.
    
  • Solvent Addition: Syringe in the anhydrous, degassed 1,4-Dioxane.

  • Heating: Transfer the vessel to a pre-heated oil bath or heating block at 85 °C – 100 °C. Stir vigorously for 4 to 12 hours.

  • Reaction Monitoring: Monitor consumption of the aryl halide via LC-MS. The product will generally exhibit a distinct

    
     mass accompanied by an increase in lipophilicity (longer retention time).
    
  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase prep-HPLC or flash column chromatography.

Causality Insight: The use of the G3 pre-catalyst ensures rapid, quantitative generation of the active monoligated


 species at low temperatures, minimizing side reactions (like 

-hydride elimination) that plague hindered amine couplings.

Analytical & ADME Validation: Microsomal Stability

Once synthesized, the bioisosteric advantage (metabolic shielding) must be empirically validated. A standard comparative Human Liver Microsome (HLM) intrinsic clearance assay is required.

ADME_Workflow S1 1. Prepare 1 µM Scaffold/Drug in 0.1 M Phosphate Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL final protein) S1->S2 S3 3. Initiate Reaction with NADPH (Incubate at 37°C) S2->S3 S4 4. Aliquot & Quench at Intervals (Ice-cold Acetonitrile + IS) S3->S4 S5 5. Centrifuge & LC-MS/MS Analysis (Determine Intrinsic Clearance) S4->S5

Figure 2: Sequential workflow for evaluating in vitro intrinsic clearance (CLint) via liver microsomes.

Protocol: HLM Intrinsic Clearance ( )

Objective: To demonstrate that replacing a pyrrolidine with a 5,5-difluoro-2-azabicyclo[2.2.1]heptane extends the compound's half-life (


).

Reagents: Human Liver Microsomes (pooled, 20 mg/mL), 0.1 M Potassium Phosphate buffer (pH 7.4), NADPH regenerating system (NADP+, Glucose-6-Phosphate, G6PDH,


), Ice-cold Acetonitrile containing an Internal Standard (IS).

Step-by-Step Methodology:

  • Preparation of Incubation Mix: In a 96-well plate, prepare a mixture containing 0.1 M Potassium Phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (both the fluorinated target and the pyrrolidine control) into the mixture to a final concentration of 1 µM. Keep the organic solvent concentration (e.g., DMSO) below 0.1% to avoid enzyme inhibition.

  • Pre-Incubation: Incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to start the oxidative reaction.

  • Time-Course Sampling: At

    
     minutes, transfer a 50 µL aliquot of the reaction mixture into an adjacent crash plate containing 150 µL of ice-cold Acetonitrile + IS.
    
    • Causality Insight: Cold Acetonitrile instantly denatures the CYP450 enzymes, effectively "freezing" the metabolic timeline, while the Internal Standard normalizes any LC-MS injection volume variances.

  • Processing & LC-MS/MS Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4 °C to pellet the denatured proteins. Transfer the supernatant to a new plate and inject into the LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining compound percentage against time. The slope of the linear regression (

    
    ) is used to calculate 
    
    
    
    and
    
    
    .

Self-Validating System: The assay must include a highly cleared control (e.g., Verapamil or Dextromethorphan) to verify microsomal activity, and a "No-NADPH" negative control to rule out compound degradation via chemical instability or non-CYP mediated breakdown.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78963, 2-Azabicyclo(2.2.1)heptane." PubChem. Available at:[Link]

  • Cativiela, C., Grygorenko, O., & Komarov, I.V. "Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications." ResearchGate. Available at:[Link]

  • Gao, Z.-G., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the novel (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the novel (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold in the design and synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.

Introduction: The Rationale for a Novel Scaffold in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[1][2][]

Currently marketed DPP-4 inhibitors, often referred to as "gliptins," have proven to be effective and well-tolerated therapeutic agents.[4][5] However, the quest for next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially novel binding interactions continues to drive research in this area. A key strategy in modern drug design is the use of conformationally rigid scaffolds to pre-organize pharmacophoric elements in a bioactive conformation, thereby minimizing the entropic penalty upon binding to the target protein.

The 2-azabicyclo[2.2.1]heptane framework has emerged as a promising scaffold in medicinal chemistry due to its rigid, three-dimensional structure.[6][7] This rigidity can lead to higher binding affinity and selectivity. The introduction of fluorine atoms at the 5-position of this scaffold offers several potential advantages:

  • Modulation of Physicochemical Properties: Fluorine can alter pKa, lipophilicity, and metabolic stability.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with the enzyme's active site.

  • Metabolic Blocking: The gem-difluoro group can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

This document outlines the synthetic strategy for the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold, its incorporation into potential DPP-4 inhibitors, and detailed protocols for their in vitro evaluation.

Synthesis of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Scaffold

The synthesis of the target scaffold can be envisioned through a multi-step sequence starting from readily available chiral precursors. While a direct synthesis for the 5,5-difluoro derivative is not explicitly detailed in the provided literature, a plausible route can be constructed based on established methodologies for related bicyclic systems.[8]

Proposed Synthetic Protocol:

  • Diels-Alder Cycloaddition: The synthesis would likely commence with a Diels-Alder reaction between a suitable cyclopentadiene derivative and a dienophile to establish the bicyclic core.[8]

  • Functional Group Interconversion: Subsequent steps would involve functional group manipulations to introduce the nitrogen atom at the 2-position and the gem-difluoro group at the 5-position.

  • Chiral Resolution or Asymmetric Synthesis: To obtain the desired (1S,4S) stereochemistry, either a chiral resolution of a racemic intermediate or an asymmetric synthesis approach would be necessary. The use of chiral auxiliaries or catalysts in the Diels-Alder step is a common strategy.

  • Fluorination: The introduction of the gem-difluoro group could be achieved using modern fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor on a corresponding ketone precursor.

  • Deprotection and Final Scaffold: The final step would involve the removal of any protecting groups to yield the free (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold, likely as a salt for improved stability and handling.

Design and Synthesis of DPP-4 Inhibitors

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold serves as a key building block that can be coupled to other pharmacophoric elements known to be important for DPP-4 inhibition. A common strategy involves the acylation of the secondary amine of the scaffold with a substituted β-amino acid derivative, a motif present in many potent DPP-4 inhibitors.[4][9]

General Synthetic Protocol for Inhibitor Synthesis:

  • Coupling Reaction: The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is coupled with a protected β-amino acid, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, using standard peptide coupling reagents (e.g., BOP, HATU, or EDC/HOBt).[10]

  • Deprotection: The protecting group on the β-amino acid (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the final DPP-4 inhibitor.

  • Purification: The final compound is purified by techniques such as flash column chromatography or preparative HPLC to ensure high purity for biological testing.

In Vitro DPP-4 Inhibition Assay Protocol

A robust and reliable in vitro assay is essential for determining the inhibitory potency of newly synthesized compounds. The following protocol is based on a well-established fluorometric method.[11][12][13][14]

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]

  • Reference inhibitor: Sitagliptin or Vildagliptin

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (λex = 350-360 nm, λem = 450-465 nm)[13]

Experimental Workflow Diagram:

Caption: Workflow for DPP-4 inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the DPP-4 Assay Buffer.[13]

    • Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.

    • Prepare the DPP-4 substrate (H-Gly-Pro-AMC) solution in assay buffer.

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO, and then create a serial dilution in assay buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control: Add assay buffer and DPP-4 enzyme solution.

    • Background Control: Add assay buffer only (no enzyme).

    • Test Compound Wells: Add assay buffer, DPP-4 enzyme solution, and the test compound at various concentrations.

    • Reference Inhibitor Wells: Add assay buffer, DPP-4 enzyme solution, and the reference inhibitor at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13]

  • Data Analysis:

    • Subtract the average fluorescence of the background control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sample Data Table:

Compound IDScaffoldR-GroupIC50 (nM)
Reference Sitagliptin-18
Example 1 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptaneR-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidExperimental Value
Example 2 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptaneAlternative R-GroupExperimental Value

Structure-Activity Relationship (SAR) Insights

The DPP-4 active site is comprised of several key subsites (S1, S2, S1', S2') that accommodate different parts of the inhibitor molecule.[1] The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is expected to primarily interact with the S2 pocket.

Key Structural Features and their Expected Impact:

SAR_Diagram Scaffold (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane S2_Pocket S2 Pocket Interaction Scaffold->S2_Pocket Rigid Conformation Amide_Linker Amide Linker Scaffold->Amide_Linker Beta_Amino_Acid β-Amino Acid Moiety Amide_Linker->Beta_Amino_Acid S1_Pocket S1 Pocket Interaction Beta_Amino_Acid->S1_Pocket Primary Amine Fluorophenyl Trifluorophenyl Group Beta_Amino_Acid->Fluorophenyl S1_Prime_Pocket S1' Pocket Interaction Fluorophenyl->S1_Prime_Pocket Hydrophobic & Electrostatic Interactions

Caption: Key pharmacophoric elements and their interactions with DPP-4 subsites.

  • (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Scaffold: The rigid bicyclic structure is designed to orient the substituent towards the S1 pocket optimally. The gem-difluoro group at the 5-position can modulate the electronics and conformation of the ring system, potentially leading to enhanced interactions within the S2 pocket.

  • β-Amino Acid Moiety: The primary amine of the β-amino acid is crucial for forming a salt bridge with key acidic residues (Glu205 and Glu206) in the S1 pocket of DPP-4.[1]

  • Trifluorophenyl Group: This group typically occupies the S1' pocket and engages in hydrophobic and electrostatic interactions. Modifications to the substitution pattern on this ring can significantly impact potency.

Systematic modifications of the R-group attached to the scaffold and the substituents on the aromatic ring of the β-amino acid moiety will be essential to fully elucidate the SAR and optimize the inhibitory activity of this novel class of DPP-4 inhibitors.

Conclusion

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a promising and novel platform for the design of next-generation DPP-4 inhibitors. Its rigid conformation and the presence of the gem-difluoro group offer the potential for improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in these application notes serve as a valuable resource for researchers aiming to explore this exciting area of medicinal chemistry.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (2024, October 28).
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (n.d.).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. (n.d.).
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane - ResearchGate. (2025, August 6).
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (2025, February 25).
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. (n.d.).
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC. (n.d.).
  • Design principles of long-acting DPP-4 inhibitors - BOC Sciences. (n.d.).
  • Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC. (n.d.).
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam. (n.d.).
  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide - MilliporeSigma. (n.d.).
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. (2022, February 22).
  • DPP (IV) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.).
  • DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. (n.d.).
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - ResearchGate. (2025, October 14).
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC. (n.d.).
  • Mechanism of action of DPP-4 inhibitors--new insights. - SciSpace. (n.d.).
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. (2022, February 22).
  • DPP-4 Inhibition and the Path to Clinical Proof - Frontiers. (n.d.).
  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (n.d.).

Sources

Application

Application Notes &amp; Protocols: In Vitro Biological Evaluation of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Derivatives

Introduction: The Strategic Value of the Difluorinated Azabicycloheptane Scaffold The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid and synthetically valuable building block in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluorinated Azabicycloheptane Scaffold

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid and synthetically valuable building block in modern medicinal chemistry. Its rigid bicyclic structure presents substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The incorporation of a gem-difluoro group at the C5 position is a key bioisosteric modification. This modification can significantly alter the molecule's physicochemical properties, such as lowering the basicity (pKa) of the bridgehead nitrogen and increasing lipophilicity and metabolic stability, which are often desirable attributes for drug candidates.[1][2]

Derivatives of the parent 2-azabicyclo[2.2.1]heptane and related scaffolds have demonstrated activity against a range of important therapeutic targets, including dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes[3][4], nicotinic acetylcholine receptors (nAChRs) for neurological disorders[5], and acetylcholinesterase (AChE) for Alzheimer's disease[6][7]. This guide provides a comprehensive framework and detailed protocols for the initial in vitro biological evaluation of novel derivatives based on this promising scaffold.

Logical Workflow for In Vitro Evaluation

A systematic in vitro evaluation is critical to understanding the biological potential of new chemical entities. The workflow begins with a foundational assessment of cellular toxicity to establish a viable concentration range for subsequent, more specific assays. Following this, targeted enzymatic and receptor-binding assays are employed to determine activity against specific molecular targets. Finally, cell-based functional assays provide insight into the compound's effect in a more complex biological context.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Interaction cluster_2 Phase 3: Functional Cellular Response A Compound Synthesis & Characterization B Protocol 1: Cell Viability & Cytotoxicity Assay (e.g., MTT, Resazurin) A->B Establish Therapeutic Window C Protocol 2: Enzyme Inhibition Assay (e.g., AChE, DPP-4) B->C Non-toxic Concentrations D Protocol 3: Receptor Binding Assay (e.g., nAChR) B->D Non-toxic Concentrations E Protocol 4: Neuroprotection Assay (Cell-Based Model) C->E Confirmed Target Hit

Caption: High-level workflow for the in vitro evaluation of novel compounds.

Protocol 1: Foundational Cell Viability and Cytotoxicity Assessment

Expert Insight: Before investing resources in specific and costly assays, it is imperative to determine the concentration range at which the test compounds do not exert non-specific toxic effects. This step, known as establishing the therapeutic window, is crucial for interpreting data from subsequent target-oriented assays. A compound that inhibits an enzyme at 1 µM but kills the host cells at 1.5 µM is not a viable lead. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan product.[8]

Methodology: MTT Assay for Cell Viability
  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane derivative in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100

Data Presentation: Cytotoxicity Profile
Compound IDCC₅₀ (µM)Max Non-Toxic Conc. (µM)
Derivative 1> 100100
Derivative 245.210
Derivative 378.930

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Expert Insight: AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[9] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[6][7] The Ellman method is the gold standard for measuring AChE activity in vitro. It is a robust and cost-effective colorimetric assay that measures the product of a reaction between thiocholine (produced by AChE from its substrate) and DTNB.[9][10]

G cluster_workflow AChE Inhibition Assay Workflow A 1. Prepare Reagents (AChE, ATCI, DTNB, Buffer) B 2. Add Buffer, Inhibitor, & AChE to 96-well plate A->B C 3. Pre-incubate (Allows inhibitor to bind enzyme) B->C D 4. Initiate Reaction (Add ATCI + DTNB substrate mix) C->D E 5. Monitor Absorbance (Kinetic read at 412 nm) D->E F 6. Data Analysis (Calculate % Inhibition, IC₅₀) E->F

Caption: Step-by-step workflow for the AChE inhibition assay.

Methodology: Ellman's Method
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus (electric eel) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate (typically 0.1 U/mL final concentration).[9]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in assay buffer.

    • Test Compounds: Prepare serial dilutions in assay buffer from a DMSO stock.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of each test compound dilution to the appropriate wells.

    • Add 50 µL of assay buffer.

    • Add 25 µL of DTNB solution.

    • For control wells (100% activity), add 25 µL of assay buffer instead of the inhibitor.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Calculate the percentage of inhibition: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Data Presentation: AChE Inhibitory Activity
Compound IDAChE IC₅₀ (µM)
Derivative 11.25
Derivative 2> 50
Derivative 30.78
Galantamine0.45

Protocol 3: Receptor-Ligand Binding Assay

Expert Insight: Many drugs function by binding to specific receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[11] A competitive binding assay is used to determine the affinity (Ki) of a test compound (unlabeled ligand) by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.[12] The inhibition constant (Ki) is a more absolute measure of affinity than IC₅₀ as it accounts for the concentration and affinity of the radioligand used.

Methodology: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., nAChRs). Determine the total protein concentration using a BCA or Bradford assay.[12]

    • Assay Buffer: Prepare a buffer suitable for the receptor (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

    • Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Epibatidine for nAChRs). Prepare a working solution at a concentration at or near its Kd.

    • Test Compounds: Prepare serial dilutions of the unlabeled test compounds.

    • Non-specific Binding (NSB) Agent: A high concentration (100-1000 times the Kd) of a known, unlabeled high-affinity ligand for the target receptor.

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • Total Binding: Receptor membranes + Assay Buffer + Radioligand.

    • Non-specific Binding (NSB): Receptor membranes + NSB Agent + Radioligand.

    • Competition: Receptor membranes + Test Compound Dilution + Radioligand.

  • Incubation: Incubate the reactions at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.[12]

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity
Compound IDReceptor TargetIC₅₀ (nM)Ki (nM)
Derivative 1α4β2 nAChR15.67.2
Derivative 2α4β2 nAChR> 10,000-
Derivative 3α4β2 nAChR8.94.1

Protocol 4: Cell-Based Neuroprotection Assay

Expert Insight: Moving beyond isolated proteins, cell-based assays assess a compound's effect in a more physiologically relevant environment. A neuroprotection assay evaluates whether a compound can protect neuronal cells from a toxic insult, a key feature for drugs targeting neurodegenerative diseases.[13][14] Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a common pathological mechanism.[14] This protocol measures the ability of the test compounds to mitigate H₂O₂-induced cell death.

G A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate B 2. Pre-treatment Add test compounds at non-toxic concentrations A->B 24h C 3. Induce Stress Add toxic stimulus (e.g., H₂O₂) B->C 1-2h D 4. Incubate (e.g., 24 hours) C->D E 5. Assess Viability (MTT or Resazurin Assay) D->E F 6. Data Analysis Compare viability of treated vs. H₂O₂-only control E->F

Caption: Workflow for a cell-based neuroprotection assay against oxidative stress.

Methodology: H₂O₂-Induced Oxidative Stress Model
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing the test compounds at various non-toxic concentrations (determined from Protocol 1). Incubate for 1-2 hours.

  • Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration, e.g., 100-500 µM, must be predetermined for the specific cell line). Do not add H₂O₂ to the "no-stress" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assess Viability: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to quantify the number of living cells.[14][15]

  • Data Analysis:

    • Normalize the data by setting the viability of untreated, no-stress cells to 100% and the viability of H₂O₂-only treated cells to the baseline (e.g., ~50%).

    • Calculate the percentage of neuroprotection for each compound concentration: % Protection = [(Viability_compound+H₂O₂ - Viability_H₂O₂_only) / (Viability_no_stress - Viability_H₂O₂_only)] * 100.

Data Presentation: Neuroprotective Efficacy
Compound IDConcentration (µM)% Neuroprotection
Derivative 1165%
1082%
Derivative 3171%
1091%

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay. BenchChem.
  • BenchChem. (2025).
  • Creative Biolabs. Cell Viability Assay Service.
  • NIH National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC.
  • ResearchGate. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences.
  • NIH National Center for Biotechnology Information.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. BenchChem.
  • NEUROFIT. Viability and survival test.
  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.
  • Bio-protocol. (2021). Neuroprotection Assays. Bio-protocol.
  • NIH National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PMC.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Radioligand binding methods: practical guide and tips.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • ResearchGate. Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis.
  • Ohtsu, et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.
  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • Sigma-Aldrich. (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Diastereomers

Welcome to the technical support center for the purification of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation of these challenging compounds. The rigid bicyclic structure, combined with the stereoelectronic effects of the gem-difluoro group, often results in diastereomers with nearly identical physicochemical properties, making their separation a significant synthetic hurdle.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to achieve high-purity separation of your target diastereomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: I'm observing poor or no separation of my diastereomers using standard silica gel column chromatography. The spots are co-eluting on my TLC plate. What's happening and what should I do?

A1: This is the most common challenge and stems from the very similar polarities of the diastereomers. The rigid 2-azabicyclo[2.2.1]heptane framework limits conformational flexibility, and the gem-difluoro group influences the molecule's dipole moment in a way that is not sufficiently different between diastereomers for standard silica to resolve.[1][2][3]

Causality: Standard silica gel separates compounds based on differences in polarity. When diastereomers have nearly identical polarities, their interaction with the silica surface is too similar, leading to co-elution.[4]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Your choice of eluent is critical. Avoid highly polar solvent systems that will quickly elute both compounds without interaction.

    • Action: Begin with a low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate or 100% Dichloromethane) and gradually increase the polarity.

    • Pro-Tip: Perform a thorough screening using Thin Layer Chromatography (TLC) first. Test a wide range of solvent systems, including those containing solvents like toluene, diethyl ether, or a small percentage (<1%) of an alcohol (MeOH, EtOH, or IPA) to sharpen bands and potentially improve selectivity.[3]

  • Adjust Column and Flow Parameters:

    • Action: Use a longer column to increase the number of theoretical plates, providing more opportunities for separation.[4]

    • Action: Decrease the flow rate. A slower flow rate enhances the interaction time between the diastereomers and the stationary phase, which can significantly improve resolution.[4]

  • Consider an Alternative Achiral Stationary Phase:

    • Action: If silica gel proves ineffective, consider other stationary phases like alumina or a pentafluorophenyl (PFP) phase, which can offer different selectivities based on interactions other than simple polarity.[5]

Q2: My analytical HPLC shows two closely eluting or overlapping peaks. How can I develop a preparative method to resolve them?

A2: This situation confirms that the diastereomers are separable, but a higher-resolution technique is required. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard solution. Even though you are separating diastereomers, not enantiomers, the chiral stationary phases (CSPs) provide a complex three-dimensional environment that can differentiate subtle stereochemical differences.[6][7]

Causality: CSPs separate isomers based on the differential stability of the transient diastereomeric complexes formed between the analyte and the chiral selector on the stationary phase. These interactions can involve hydrogen bonding, dipole-dipole, and steric interactions, which are sensitive to the precise 3D arrangement of the analyte.[7]

Recommended Protocol: Chiral HPLC Method Development

  • Column Screening: There is no universal chiral column. Screening a set of columns with complementary selectivities is the most efficient approach.

    • Primary Recommendation: Start with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose). These are robust and have a broad range of applicability.[8][9]

    • Example Columns: Lux® Cellulose-2, Chiralcel® OD-H.

  • Mobile Phase Screening: Test different elution modes.

    • Normal Phase: Typically provides the best selectivity. Mobile phases consist of hexane/isopropanol or hexane/ethanol.[10]

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol.

    • Reversed-Phase: Uses aqueous buffers with methanol or acetonitrile. This is often less effective for these types of compounds but is worth screening.

  • Additive Optimization: Since the target molecule contains a basic nitrogen, adding a small amount of a basic modifier to the mobile phase can dramatically improve peak shape and prevent tailing.

    • Action: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.

Table 1: Example Chiral HPLC Screening Conditions
ColumnMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Notes
Lux® Cellulose-280:20 Hexane/Isopropanol + 0.1% DEA1.0210Good starting point for normal phase.
Chiralcel® OD-H90:10 Hexane/Ethanol + 0.1% DEA1.0210Classic CSP with broad selectivity.[10]
Lux® Amylose-1100% Methanol + 0.1% DEA0.8210For polar organic mode screening.
CYCLOBOND™ I 200070:30 Water/Acetonitrile1.0210For reversed-phase inclusion complexing.[7]

Q3: My recovery yield after purification is very low. Where could my compound be going?

A3: Low recovery is a common and frustrating issue. It can be caused by several factors, from irreversible adsorption on the column to isomerization during the purification process.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: The basic nitrogen of the 2-azabicyclo[2.2.1]heptane core can interact strongly with acidic silanol groups on the silica gel surface, leading to tailing and irreversible adsorption.

    • Solution: As mentioned for HPLC, add a basic modifier like triethylamine (~0.5-1%) to your mobile phase during silica gel chromatography. This will cap the active sites on the silica and improve recovery.[11]

  • Assess Compound Stability: Although the bicyclic system is rigid, the presence of the fluorine atoms can influence the basicity of the nitrogen and potentially lead to unforeseen reactivity or degradation on certain stationary phases.

    • Solution: Analyze the crude material before and after exposure to silica gel (e.g., by stirring a sample with silica in your chosen eluent). Use NMR or LC-MS to check for the appearance of new peaks that would indicate degradation.

  • Optimize Fraction Collection: If peaks are broad, it's easy to lose material in mixed fractions or by cutting the peaks too narrowly.

    • Solution: Monitor your fractions carefully using a sensitive TLC staining method or by analytical HPLC. If necessary, re-process mixed fractions.

Frequently Asked Questions (FAQs)

Q: Why is the purification of fluorinated azabicyclo[2.2.1]heptane diastereomers so difficult? A: The difficulty arises from a combination of factors. The rigid bicyclic scaffold means the diastereomers have a very similar shape and hydrodynamic volume. The gem-difluoro substitution at a non-stereocenter alters the molecule's polarity but does so in a nearly identical way for both diastereomers. This results in extremely similar boiling points, solubilities, and polarities, making them difficult to separate by conventional means.[1]

Q: Can I use derivatization to make the separation easier? A: Yes, this is a classic and effective strategy. By reacting the secondary amine with a single enantiomer of a chiral derivatizing agent (like Mosher's acid chloride or a chiral isocyanate), you can convert your mixture of diastereomers into a new mixture of diastereomers with much larger physical differences.[7][12] These new derivatives can often be separated on standard silica gel. However, this approach adds two steps to your synthesis (derivatization and removal of the chiral auxiliary), which must be high-yielding to be practical.

Q: What is the best way to confirm the stereochemistry of my separated diastereomers? A: A combination of techniques is recommended. While chiral HPLC can confirm diastereomeric purity, it doesn't assign absolute or relative stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-1H NOESY or ROESY experiments can reveal through-space correlations that help determine the relative stereochemistry. The fluorine atoms also provide a powerful probe; 19F NMR chemical shifts are highly sensitive to the local electronic environment, and differences between the diastereomers are often observable.

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the diastereomers (or a derivative), this is the definitive method for unambiguous structure determination.

Visualized Workflows

Diagram 1: Troubleshooting Logic for Diastereomer Separation

G Start Start: Crude Mixture of Diastereomers TLC Analyze by TLC/ Analytical HPLC Start->TLC Separation Is Separation Observed? TLC->Separation ColumnChrom Attempt Silica Gel Column Chromatography Separation->ColumnChrom Yes (baseline) ChiralHPLC Develop Chiral HPLC/SFC Method Separation->ChiralHPLC No / Poor Success Pure Diastereomers Obtained ColumnChrom->Success Successful Failure Poor or No Separation ColumnChrom->Failure Unsuccessful Optimize Optimize Column Parameters: - Longer Column - Slower Flow Rate - Different Solvents Failure->Optimize Derivatize Consider Chemical Derivatization with Chiral Reagent Failure->Derivatize Optimize->ColumnChrom ChiralHPLC->Success Derivatize->ColumnChrom

Caption: Troubleshooting workflow for diastereomer separation.

References

  • Chiral Drug Separation. (n.d.). Google Books.
  • Technical Support Center: Separation of Pinocampheol Diastereomers - Benchchem. (n.d.). BenchChem.
  • Chiral Chromatography Frequently Asked Questions - MilliporeSigma. (n.d.). MilliporeSigma.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. (2015, November 12). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (2013, November 29). Beilstein Journals.
  • Stereoselectively fluorinated N-heterocycles: a brief survey - ResearchGate. (2025, December 31). ResearchGate.
  • Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. (2024, December 9). Reddit.
  • Separation of diastereomers - Chromatography Forum. (2008, January 23). Chromatography Forum.
  • Answering the Top 5 FAQs About Chiral Columns - Phenomenex. (2022, October 3). Phenomenex.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Royal Society of Chemistry.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). ACS Publications.
  • Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. (2026, February 5). University of St Andrews.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25). Agilent Technologies.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. (2022, December 23). MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Azabicyclo[2.2.1]heptane Precursors

Welcome to the technical support center dedicated to addressing the challenges encountered during the fluorination of azabicyclo[2.2.1]heptane precursors. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the fluorination of azabicyclo[2.2.1]heptane precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions, enhancing the efficiency and success of your synthetic endeavors. The strained bicyclic nature of this scaffold introduces unique reactivity patterns, often leading to unexpected and undesired byproducts. This resource offers a structured, question-and-answer approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions observed when fluorinating azabicyclo[2.2.1]heptane precursors, particularly hydroxylated derivatives?

A1: The fluorination of azabicyclo[2.2.1]heptane precursors, especially when starting from alcohol functionalities using deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, is frequently complicated by two major side reactions: elimination to form alkenes and skeletal rearrangements .[1] The strained nature of the bicyclic system can make it susceptible to these pathways, which compete with the desired nucleophilic substitution.

Q2: Why are elimination reactions so common with this specific scaffold?

A2: Elimination reactions are a significant issue due to the inherent ring strain of the azabicyclo[2.2.1]heptane system.[1][2] The formation of a double bond can, in some cases, alleviate some of this strain. Furthermore, the conditions used for deoxyfluorination can promote elimination. Strong bases can facilitate E2-type eliminations, while reaction conditions that favor carbocation formation can lead to E1 eliminations.[3][4]

Q3: What drives the skeletal rearrangements during fluorination?

A3: Skeletal rearrangements in this system are typically driven by the formation of carbocationic intermediates.[1][5] Reagents like DAST can promote the formation of these carbocations, which can then undergo rearrangement to form more stable carbocationic species before being trapped by the fluoride nucleophile.[1][6] The rigid, bridged structure of the azabicyclo[2.2.1]heptane core can lead to complex and sometimes unpredictable rearrangement pathways.[7]

Q4: How does the choice of fluorinating agent impact the prevalence of these side reactions?

A4: The choice of fluorinating agent is critical.[8] Deoxyfluorinating agents like DAST and Deoxo-Fluor® are known to sometimes promote rearrangements and elimination.[1] Electrophilic fluorinating agents, such as Selectfluor®, are used for different transformations, like the fluorination of enolates, and present their own set of potential side reactions, including over-fluorination.[1][9] For nucleophilic substitution on an alcohol, using a less Lewis-acidic reagent might suppress carbocation formation and subsequent rearrangements.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Formation of Alkene Byproduct During Deoxyfluorination

Question: I am attempting to convert a secondary alcohol on the azabicyclo[2.2.1]heptane core to a fluoride using DAST, but I am observing a large amount of the corresponding alkene. How can I minimize this elimination side reaction?

Answer: The competition between substitution (SN2) and elimination (E2/E1) is a classic challenge. Here are several strategies to favor the desired fluorination:

  • Lower the Reaction Temperature: This is often the most effective initial step.[1] Start the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature. Lower temperatures generally favor the SN2 pathway over elimination.[1]

  • Choice of Solvent: Dichloromethane (DCM) is a common solvent for deoxyfluorination.[1] However, for substrates particularly prone to elimination, you might consider exploring less polar solvents.

  • Alternative Reagents: Consider using alternative deoxyfluorinating reagents that are reported to reduce elimination. For instance, Deoxo-Fluor® is sometimes considered less prone to inducing elimination compared to DAST.[1] More modern reagents have also been developed to address this issue.[1]

  • Substrate Modification: If possible, converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic fluorination with a fluoride salt (e.g., CsF, KF), can be a viable alternative that may suppress elimination.[8]

Troubleshooting Workflow for Elimination

G cluster_0 Desired SN2 Pathway cluster_1 Problematic Rearrangement Pathway A Azabicyclo[2.2.1]heptan-ol B Desired Fluorinated Product A->B  Fluorinating Agent (e.g., DAST) C Azabicyclo[2.2.1]heptan-ol D Carbocation Intermediate C->D  Fluorinating Agent (e.g., DAST) E Rearranged Carbocation D->E  Skeletal  Rearrangement F Rearranged Fluorinated Product E->F  Fluoride Attack

Caption: Competing pathways in deoxyfluorination.

Quantitative Data Summary

Side ReactionCausal Factor(s)Key Troubleshooting StrategiesExpected Outcome
Elimination High reaction temperature, strong base, strained ring systemLower temperature (-78°C), use less polar solvents, switch to reagents like Deoxo-Fluor®Increased ratio of desired fluoride to alkene byproduct
Rearrangement Formation of carbocationic intermediates, Lewis acidity of reagentUse less Lewis-acidic reagents (e.g., Deoxo-Fluor®), consider alternative synthetic routesFormation of the desired constitutional isomer
Over-fluorination (With electrophilic agents) High reactivity of mono-fluorinated productCareful control of stoichiometry (use < 1 eq. of fluorinating agent), lower temperature, monitor reaction closelyImproved selectivity for the mono-fluorinated product

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination with Deoxo-Fluor® to Minimize Side Reactions

This protocol is a general guideline and requires optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azabicyclo[2.2.1]heptane alcohol precursor (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.1-1.5 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [1]

References

  • BenchChem. (2025).
  • A study of some-strained azabicyclic compounds & their rearrangement reactions. (2015, November 19). University of Durham.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Maine. (n.d.).
  • Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 72(25), 9543–9552. [Link]

  • Ley, S. V. (n.d.). Fluorination Reactions. University of Cambridge. [Link]

  • Master Organic Chemistry. (2011, October 17). Introduction to Rearrangement Reactions. [Link]

  • Michigan State University. (n.d.). Rearrangement. Department of Chemistry. [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. [Link]

  • Chemistry LibreTexts. (2023, July 12). 27.3: Introduction to Elimination Reactions. [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Journal of the American Chemical Society, 134(13), 5862–5872. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with N–F reagents. Chemical Communications, (16), 1818-1823. [Link]

  • Carroll, F. I., et al. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. Bioorganic & Medicinal Chemistry, 26(10), 2824-2835. [Link]

  • Atkinson, R. S., & Grimshire, M. J. (1986). The rearrangement route to 2-azabicyclo[2.1.1]hexanes. Solvent and electrophile control of neighboring group participation. Journal of the Chemical Society, Perkin Transactions 1, 1215-1224. [Link]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1970–2022. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Prepared by the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane, a valuable fluorinated building block in medicinal chemistry. The introduction of a gem-difluoro group into the rigid azabicyclic scaffold can significantly modulate key physicochemical properties such as pKa and lipophilicity, making it a desirable motif for modern drug design.[1]

This guide is structured around a common and logical synthetic approach: the construction of a protected ketone precursor followed by a deoxofluorination reaction. We will address specific issues you may encounter at each critical stage of this process.

Overall Synthetic Workflow

The synthesis is best approached in three main stages: synthesis of the N-protected ketone, geminal difluorination, and final deprotection. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is essential to prevent unwanted side reactions involving the secondary amine during the synthesis.[2][3]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Geminal Difluorination cluster_2 Stage 3: Deprotection & Isolation A trans-4-Hydroxy-L-proline B Multi-step synthesis (Protection, Cyclization, Oxidation) A->B C N-Boc-(1S,4S)-2-azabicyclo[2.2.1]heptan-5-one B->C D Deoxofluorination (e.g., Deoxo-Fluor®) C->D E N-Boc-(1S,4S)-5,5-difluoro- 2-azabicyclo[2.2.1]heptane D->E F Acidic Deprotection (e.g., TFA or HCl) E->F G (1S,4S)-5,5-difluoro- 2-azabicyclo[2.2.1]heptane F->G

Caption: Proposed synthetic workflow for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Part 1: Synthesis of the Ketone Precursor

The synthesis of the key intermediate, N-protected (1S,4S)-2-azabicyclo[2.2.1]heptan-5-one, typically starts from commercially available and chiral trans-4-hydroxy-L-proline.[4] This ensures the correct stereochemistry is established from the beginning. The synthesis involves multiple steps, including protection of the amine, reduction, activation of the hydroxyl group, intramolecular cyclization, and finally, oxidation to the ketone.[5]

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group necessary for this synthesis? A1: The secondary amine in the azabicyclo[2.2.1]heptane core is both nucleophilic and basic. A protecting group prevents it from reacting with reagents used in subsequent steps, such as the oxidant for the alcohol-to-ketone conversion or the electrophilic fluorinating agent. It ensures the reaction proceeds at the desired position.[2][3]

Q2: Which N-protecting group do you recommend? A2: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is robust enough to withstand many reaction conditions, including oxidation and mild fluorination, yet it can be removed cleanly under acidic conditions that are unlikely to affect the final product. Other groups like benzyloxycarbonyl (Cbz) are also viable.[6]

Troubleshooting Guide: Ketone Synthesis

Q3: My overall yield for the multi-step synthesis of the N-Boc ketone precursor is very low. Where should I focus my optimization efforts? A3: Low yields in a multi-step synthesis can result from inefficiencies at any stage. Key areas to investigate are:

  • Intramolecular Cyclization: This step is critical for forming the bicyclic core. Ensure the hydroxyl group is properly activated (e.g., as a tosylate or mesylate) and that the reaction is run under sufficiently anhydrous conditions to prevent hydrolysis back to the starting alcohol.

  • Oxidation Step: The conversion of the secondary alcohol to the ketone can be problematic. Incomplete oxidation will leave starting material, while over-oxidation (which is less common for secondary alcohols) could lead to ring cleavage under harsh conditions. Monitor the reaction closely by TLC or LC-MS.

  • Purification: The intermediates can be polar. Ensure your chromatographic or extraction procedures are optimized to minimize product loss.

Q4: After oxidizing the alcohol to the ketone, I see multiple spots on my TLC plate. What are the likely impurities? A4: Besides your desired ketone, you may be observing:

  • Unreacted Starting Alcohol: The oxidation may be incomplete. Consider increasing the equivalents of oxidant or the reaction time.

  • Hydrated Ketone (Gem-diol): Some ketones, particularly strained bicyclic ones, can form stable hydrates in the presence of water during workup. This can sometimes be reversed by azeotropic distillation with toluene.

  • Byproducts from the Oxidant: For example, if using a Swern or Dess-Martin oxidation, residual sulfur or iodine compounds may be present. Ensure the workup procedure is followed correctly to remove these.

Part 2: Geminal Difluorination of the Ketone

This is the most critical and challenging step in the synthesis. It involves the replacement of the carbonyl oxygen with two fluorine atoms, a reaction known as deoxofluorination or geminal difluorination.[7] The reagents of choice are typically sulfur trifluoride derivatives.

Frequently Asked Questions (FAQs)

Q5: What are the best reagents for converting my ketone to the gem-difluoride? A5: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the most common and effective reagents for this transformation.[8][9] For sterically hindered ketones, which can be slow to react, these reagents are often superior to sulfur tetrafluoride (SF₄) gas, which is more difficult to handle.[7][10]

Q6: What are the primary safety concerns with DAST and Deoxo-Fluor®? A6: Safety is paramount when using these reagents:

  • DAST is thermally unstable and can decompose explosively if heated above 90 °C. It is recommended to keep reaction temperatures below 50 °C.[10]

  • Both reagents react violently and exothermically with water, generating large quantities of highly corrosive and toxic hydrogen fluoride (HF) gas. All reactions must be conducted in a well-ventilated chemical fume hood using anhydrous solvents and flame- or oven-dried glassware.[7]

  • Always quench the reaction carefully by slowly adding the reaction mixture to a cooled, stirred solution of a base like saturated sodium bicarbonate.

Q7: Which reagent is better, DAST or Deoxo-Fluor®? A7: Deoxo-Fluor® is generally considered superior for two main reasons: it is significantly more thermally stable than DAST, reducing the risk of explosive decomposition, and it can be more effective for less reactive or sterically hindered ketones.[8][9] However, DAST is also highly effective and widely used.[11]

Comparative Data: Deoxofluorination Reagents
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Low. Can detonate if heated >90 °C.[10]High. More stable than DAST.[8]
Reactivity Good for most ketones.[8]Excellent. Often superior for hindered or unreactive ketones.[7][9]
Typical Conditions 1.5-3.0 eq., DCM, 0 °C to RT.[8]1.5-4.0 eq., DCM, RT to reflux (solvent-dependent).[7]
Handling Highly moisture-sensitive. Corrosive.Highly moisture-sensitive. Corrosive. Generates HF with water.[7]
Primary Hazard Exothermic decomposition.Violent reaction with water.
Troubleshooting Guide: Deoxofluorination

Q8: My difluorination reaction shows low conversion even after several hours. What can I do? A8: Low conversion is a common issue, especially with sterically hindered bicyclic ketones.[7] Consider the following systematic approach:

  • Increase Reagent Stoichiometry: Increase the equivalents of Deoxo-Fluor® or DAST, for example, from 2.0 to 3.0 or even 4.0 equivalents.

  • Increase Reaction Temperature: Gradually increase the temperature. If running at room temperature, try warming to 40 °C (refluxing DCM). Use an oil bath for stable temperature control and always use a blast shield.

  • Increase Reaction Time: These reactions can be slow. Monitor by ¹⁹F NMR or LC-MS over 24-48 hours to determine if the reaction is progressing.

  • Add a Catalytic Lewis Acid: In some cases, a catalytic amount of a Lewis acid like SbCl₃ can activate the carbonyl group, but this can also promote side reactions.[11]

Q9: My reaction produced a significant byproduct that I suspect is a vinyl fluoride. How can I prevent this? A9: The formation of a vinyl fluoride via an elimination pathway is a primary side reaction, particularly when forcing conditions are used on sterically hindered substrates.[7] To minimize this:

  • Use Milder Conditions: Try to run the reaction at the lowest possible temperature that still allows for reasonable conversion.

  • Avoid Excessively Strong Bases: Ensure your starting material is free of basic impurities that could promote elimination.

  • Change the Reagent: Sometimes, switching between DAST and Deoxo-Fluor® can alter the selectivity of the reaction.

Q10: The reaction mixture turned dark brown/black, and I isolated very little product. What likely caused this? A10: This typically indicates reagent or substrate decomposition. The most common causes are:

  • Moisture Contamination: Even trace amounts of water can initiate a vigorous, exothermic decomposition of the fluorinating agent. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Excessive Heat: If using DAST, heating too aggressively can cause it to decompose.[10] Even with Deoxo-Fluor®, high temperatures can degrade sensitive substrates.

  • Incompatible Functional Groups: While the Boc-protected amine is generally stable, other functional groups on more complex substrates might not be compatible.

Proposed Deoxofluorination Mechanism

The reaction proceeds via initial attack of the carbonyl oxygen onto the sulfur atom of the fluorinating agent, followed by intramolecular fluoride delivery.

G cluster_0 Mechanism of Ketone Deoxofluorination Ketone R₂C=O Intermediate1 R₂C⁺-O-SF₂-NEt₂ Ketone->Intermediate1 1. Attack on Sulfur DAST Et₂N-SF₃ Intermediate2 R₂CF-O-SF₂-NEt₂ Intermediate1->Intermediate2 2. Fluoride transfer Product R₂CF₂ Intermediate2->Product 3. Elimination & 2nd    Fluoride transfer F⁻ + SOF₂ Intermediate3 R₂CF-O⁺=SF-NEt₂ Byproduct Et₂N-S(=O)F

Caption: A simplified mechanism for deoxofluorination of a ketone using DAST.

Part 3: Deprotection and Final Purification

The final stage involves the removal of the N-protecting group and purification of the target compound. The properties of the final product—a relatively low molecular weight, basic, and potentially volatile fluorinated amine—must be considered.

Frequently Asked Questions (FAQs)

Q11: What is the best way to remove the N-Boc protecting group? A11: The Boc group is reliably cleaved under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA): Using neat TFA or a solution of TFA in dichloromethane (DCM) at room temperature is very effective.

  • HCl in Dioxane/Ether: A 4M solution of HCl in dioxane is a standard reagent for this purpose and provides the product directly as the hydrochloride salt.

Q12: My final product seems to be volatile. How can I avoid losing it during solvent removal? A12: Volatility is a common issue with small, fluorinated molecules.[12] To mitigate loss:

  • Isolate as a Salt: After deprotection with HCl/dioxane, you will have the hydrochloride salt. Salts are non-volatile solids. You can purify the salt and only convert it to the free base just before use if needed.

  • Careful Evaporation: When removing solvents from the free base, use a rotary evaporator with minimal vacuum and a cool water bath. Avoid heating.

  • Back-Extraction: After neutralizing the aqueous layer to generate the free base, extract with a low-boiling organic solvent like ether or DCM. To concentrate, you can then convert it back to the HCl salt by bubbling HCl gas through the solution or adding HCl in ether, causing the salt to precipitate.

Troubleshooting Guide: Deprotection & Purification

Q13: After deprotection, my NMR spectrum shows my product is present, but it's still impure. What are the likely contaminants? A13: Common impurities after deprotection include:

  • Protecting Group Fragments: Fragments from the Boc group, like t-butanol or isobutylene, may be present. These are typically volatile and can be removed under high vacuum.

  • Excess Acid: If you used TFA, residual amounts can be difficult to remove. Co-evaporation with a non-polar solvent like toluene can help. If you have the TFA salt, you may need to perform a salt swap to the HCl salt or free-base the compound.

  • Incomplete Deprotection: If the reaction was too short or the acid was not potent enough, you may have residual N-Boc starting material.

Q14: I am struggling to purify the final free-base amine by silica gel chromatography. The product is streaking badly or not eluting. A14: Basic amines are notorious for poor behavior on standard silica gel due to strong interactions with the acidic silanol groups.

  • Use Treated Silica: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% of a base like triethylamine or ammonium hydroxide, then pack the column as usual. This will neutralize the acidic sites.

  • Switch to Alumina: Basic or neutral alumina is often a better choice for purifying basic compounds.

  • Avoid Chromatography: If possible, purify the compound by other means. If the product is a solid, recrystallization of the salt form is often effective. If it is a low-boiling liquid, distillation of the free base under reduced pressure is an option.

Key Experimental Protocols
Protocol 1: Geminal Difluorination with Deoxo-Fluor®
  • Step 1: Setup: In a flame-dried plastic or Teflon flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(1S,4S)-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Step 2: Reagent Addition: Cool the solution to 0 °C. Slowly add Deoxo-Fluor® (2.5 eq) dropwise via syringe. Caution: The addition may be slightly exothermic.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (staining with permanganate) or by carefully taking an aliquot for ¹⁹F NMR or LC-MS analysis. If the reaction is slow, gently warm to 35-40 °C.

  • Step 4: Quench: Once the reaction is complete, cool the mixture back to 0 °C. In a separate flask, prepare a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly and carefully add the reaction mixture dropwise to the NaHCO₃ solution to quench the excess reagent.

  • Step 5: Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 6: Purification: Purify the crude residue by silica gel column chromatography to yield N-Boc-(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Protocol 2: N-Boc Deprotection
  • Step 1: Setup: Dissolve the purified N-Boc protected product (1.0 eq) in a minimal amount of dichloromethane or methanol in a round-bottom flask.

  • Step 2: Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.

  • Step 3: Reaction: Effervescence (evolution of CO₂ and isobutylene) should be observed. Stir for 1-4 hours until TLC or LC-MS confirms the complete consumption of the starting material.

  • Step 4: Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the target compound. It can be purified further by recrystallization (e.g., from methanol/ether) or used directly. To obtain the free base, dissolve the salt in water, cool in an ice bath, and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. Extract the free base with DCM or ether, dry the organic layers, and carefully concentrate to yield the final product.

References
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters. [Link]

  • 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. (1996).
  • Ketone to Difluoro - Common Conditions. Organic Chemistry Data. [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. (2022). Organic Letters. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (1992).
  • Diethylaminosulfur trifluoride. Wikipedia. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. (2020). Organic Letters. [Link]

  • Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (2025). Chemistry – A European Journal. [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Chembites. [Link]

  • Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. (2025). Chemical Communications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. (2025). IAEA International Nuclear Information System. [Link]

  • Ketone to Difluoro - Deoxo-Fluor. Common Organic Chemistry. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. (2010). University of Leicester. [Link]

  • Protection of Functional Groups. Thieme Chemistry. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science. [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines. (1997).
  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. (2025). Journal of the American Chemical Society. [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. (2021). Chemical Reviews. [Link]

  • An improved method for the analysis of volatile polyfluorinated alkyl substances in environmental air samples. (2007). Journal of Chromatography A. [Link]

  • Purification of secondary alkyl amines. (1975).

Sources

Optimization

🧪 Technical Support Center: (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Derivatives

Welcome to the Technical Support and Troubleshooting Guide for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the unique synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic bottlenecks associated with this highly specialized, rigid azanorbornane scaffold.

While the strategic incorporation of a gem-difluoro group vastly improves the metabolic stability and pharmacokinetic (PK) properties of drug candidates[1], it introduces profound physicochemical alterations to the parent bicyclic amine[2]. This guide transitions from foundational physical organic chemistry to field-proven experimental workflows, ensuring your benchwork is guided by mechanistic causality.

Physicochemical Context & Base Properties

To successfully manipulate this building block, one must understand how fluorination warps its electronic environment. The highly electronegative gem-difluoro group at the C5 position exerts a powerful through-bond inductive (


) effect and a through-space electrostatic effect on the secondary amine at the C2 position. This drastically lowers the basicity and alters the partitioning behavior of the molecule[3].
Quantitative Comparison: Non-Fluorinated vs. gem-Difluoro Scaffold
PropertyNon-fluorinated Azabicyclo[2.2.1]heptane(1S,4S)-5,5-Difluoro DerivativeImpact on Laboratory Workflow
pKa (Protonated Amine) ~ 10.5~ 7.5 - 8.2Dramatically reduced basicity directly suppresses nucleophilicity; requires aggressive electrophilic activation[4].
Lipophilicity (LogP) ~ 1.2~ 1.8 - 2.1Increased lipophilicity alters chromatographic retention times and organic-phase partitioning during extractions[3].
Hygroscopicity (HCl salt) ModerateHighRapid ambient moisture uptake; weighing must be performed under strict inert or desiccated conditions[2].
Chemical Stability Stable to strong aqueous baseBase-sensitiveSusceptible to base-catalyzed E2/E1cB defluorination; strictly prohibits the use of harsh aqueous hydroxides[1].

Troubleshooting & FAQs

Q1: Why is my N-alkylation or N-acylation yielding <20% product despite using standard coupling conditions (e.g., EDC/HOBt or K2CO3/DMF)?

Causality & Expert Insight: The severe drop in pKa (approximately 2.0 to 3.0 units) induced by the gem-difluoro group fundamentally disables the amine's nucleophilicity[4]. Under standard conditions, the amine lone pair lacks the thermodynamic drive to efficiently attack mildly activated electrophiles. Furthermore, the rigid bicyclic cage creates significant steric hindrance along the Bürgi-Dunitz trajectory. Solution: Abandon standard carbodiimide (EDC/DIC) couplings. You must deploy highly reactive electrophiles. For acylations, convert your carboxylic acid to an acid chloride and use a catalytic nucleophilic activator like DMAP in Pyridine. For alkylations, use stronger bases (e.g., LiHMDS or NaH) to fully deprotonate the amine to its amide anion prior to adding the alkyl halide.

Q2: I observe a major degradation side-product during Boc-deprotection and subsequent free-basing. What is happening, and how do I prevent it?

Causality & Expert Insight: You are observing defluorination. In strained bicyclic systems, the high electronegativity of fluorine acidifies the adjacent C-H protons (specifically at C4 and C6). When the free base is exposed to strongly alkaline aqueous conditions (like NaOH or KOH) or prolonged heating, it undergoes E1cB or E2 elimination of hydrogen fluoride (HF) to form a mono-fluoroalkene degradant[1]. Solution: Never use hydroxide bases to neutralize the salt of this derivative. Deprotect using mild anhydrous acids (like 4M HCl in Dioxane) and perform the free-basing step strictly using cold saturated aqueous


 or a non-nucleophilic organic base like DIPEA.
Q3: The hydrochloride salt of my difluoro-derivative is gummy, sticky, and impossible to weigh accurately. How should I handle this?

Causality & Expert Insight: Fluorinated amine hydrochlorides are exceptionally prone to forming tightly bound hydrates upon exposure to ambient humidity[2]. This drastically alters their molecular weight equivalent and introduces water into anhydrous reactions. Solution: Store the salt in a vacuum desiccator over


. When setting up a reaction, weigh the solid inside a nitrogen-flushed glovebag. Alternatively, perform an immediate dissolution in anhydrous DCM, dry the solution over 

, filter, and use the solution directly, quantifying the concentration via a solvent aliquot.

Mechanistic Pathways

To solidify the logical framework of our troubleshooting, reference the following generated mechanistic diagrams.

G A gem-Difluoro Substitution at C5 Position B Strong Electron-Withdrawing Inductive (-I) Effect A->B C Decrease in Amine pKa (ΔpKa ~ 2.0 - 3.0) B->C D Reduced Nucleophilicity of Secondary Amine C->D E Action: Require Stronger Electrophiles (e.g., Acyl Chlorides) D->E

Logical pathway mapping the inductive effects of gem-difluorination to optimized coupling strategies.

G A Free Base in Strong Alkaline Conditions (e.g., KOH, Δ) B Deprotonation of Adjacent Acidic Protons (C4/C6) A->B C E1cB / E2 Elimination of Fluoride (HF) B->C D Formation of Fluoroalkene Degradation Product C->D E Action: Use Mild Bases (NaHCO3, DIPEA) at < 25°C C->E Prevention

Mechanistic flow of base-catalyzed defluorination and its corresponding preventative measures.

Validated Experimental Protocols

The following workflows represent self-validating systems designed to circumvent the specific vulnerabilities of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane core.

Protocol A: Optimized N-Acylation (Bypassing Low Nucleophilicity)

This protocol utilizes pre-formed acid chlorides to overcome the thermodynamic barrier of the low-pKa secondary amine.

  • Preparation: In an oven-dried flask under Ar, suspend (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane HCl salt (1.0 eq) in anhydrous DCM (0.1 M).

  • Free-Basing In Situ: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Self-Validation Step: Spot 1 µL of the reaction mixture onto wet pH indicator paper. It must read >9. If not, the amine remains protonated and unavailable for reaction.

  • Activation & Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0°C. Dropwise, add the corresponding acyl chloride (1.3 eq) over 10 minutes.

  • Monitoring: Allow to warm to room temperature. Monitor via LC-MS (use Evaporative Light Scattering Detection (ELSD) as the difluoro-aliphatic core is poorly UV-active).

  • Safe Quench: Once complete, quench the reaction with cold saturated aqueous

    
     (not 
    
    
    
    ) to prevent degradative defluorination of the newly formed product. Extract with DCM.
Protocol B: Chemoselective Boc-Deprotection

Avoid using neat Trifluoroacetic acid (TFA). TFA forms robust trifluoroacetate salts that require destructively strong bases to neutralize.

  • Acidolysis: Dissolve the N-Boc-protected difluoro-derivative in anhydrous 1,4-Dioxane (0.2 M).

  • Reagent Addition: At 0°C, add 4.0 M HCl in Dioxane (10.0 eq). The use of anhydrous HCl prevents hydrolysis-driven side reactions.

  • Reaction & Precipitation: Stir at room temperature for 2 hours. The deprotected HCl salt will typically crash out of the Dioxane solution as a white precipitate, providing a visual confirmation of reaction progress.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting gummy solid with cold anhydrous diethyl ether (

    
    ) to force crystallization.
    
  • Storage: Immediately filter under a blanket of nitrogen and transfer the highly hygroscopic solid to a vacuum desiccator over

    
    .
    

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: Chemistry A European Journal / PubMed URL
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem URL
  • gem-Difluorinated Amines for Drug Design Source: Enamine URL

Sources

Troubleshooting

Technical Support Center: Purity Assessment of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Welcome to the Analytical Technical Support Center. Analyzing (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Analyzing (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane presents unique physicochemical challenges. As a bridged, bicyclic aliphatic secondary amine, it inherently lacks a conjugated


-electron system (UV chromophore)[1]. Furthermore, its constrained aza-norbornane scaffold and gem-difluoro substitution pattern create complex heteronuclear coupling phenomena in standard 

NMR.

This guide provides field-proven troubleshooting strategies, rigorously validated protocols, and mechanistic causality to ensure reliable purity assessment via Charged Aerosol Detection (CAD) and


 Quantitative NMR (qNMR) .

Decision Matrix & Analytical Strategy

To achieve comprehensive purity profiling, the analytical strategy must be split into three domains: chemical purity, absolute mass balance, and enantiomeric excess.

PurityWorkflow Start Sample: (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Q_Chem Chemical Purity (No UV Chromophore) Start->Q_Chem Q_Abs Absolute Mass Balance (Gem-Difluoro Scaffold) Start->Q_Abs Q_Chiral Enantiomeric Excess ((1R,4R) Impurity Check) Start->Q_Chiral CAD HPLC-CAD / LC-MS (Requires Volatile Buffers) Q_Chem->CAD NMR 19F qNMR {1H Decoupled} (Direct Traceability to SI) Q_Abs->NMR SFC Chiral SFC-MS (CO2 + Volatile Modifiers) Q_Chiral->SFC

Decision matrix for purity assessment workflows of fluorinated aliphatic amines.

Frequently Asked Questions (FAQs)

Q: Standard HPLC-UV (210-254 nm) shows only a solvent front and no analyte peak. What went wrong? A: (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is an aliphatic amine without a UV chromophore[1]. The molecule does not absorb light in the standard UV range. Causality: You must rely on a universal mass-flow sensitive detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or derivatize the amine (e.g., Fmoc-Cl) prior to UV analysis[2].

Q: Why use HILIC over Ion Pair Chromatography (IPC) when running HPLC-CAD for this basic amine? A: CAD nebulization efficiency is heavily influenced by the organic content of the mobile phase[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes >70% Acetonitrile (ACN). The higher volatility of ACN compared to water ensures rapid droplet desolvation, yielding roughly twice the signal-to-noise ratio and lowering the Limit of Quantitation (LOQ) compared to highly aqueous IPC methods[3].

Q: Is it necessary to decouple protons during


 qNMR for absolute purity determination? 
A:  Yes. The bridgehead and methylene protons on the aza-norbornane skeleton heavily couple with the geminal fluorines, splitting the 

signal into complex multiplets. Applying a proton decoupling sequence (

) forces the fluorine signals to collapse into sharp singlets, avoiding signal overlap and eliminating integration ambiguity[4].

Quantitative Data & Reagent Selection

Table 1: Analytical Detector Comparison for Aliphatic Amines
DetectorSensitivityResponse LinearityMobile Phase RestrictionsPrimary Limitation
HPLC-UV PoorExcellent (

)
UniversalFails for non-chromophoric targets.
HPLC-CAD High (Low ng range)Slightly Non-linearStrictly Volatile buffersHighly sensitive to salt contamination[5].

qNMR
Moderate (

g-mg)
Excellent (

)
Deuterated SolventsRequires >10 mg of sample for high S/N.
Table 2: Recommended Internal Standards for qNMR
Internal Standard (IS)Chemical Shift (

)
Approx.

Relaxation
Selection Rationale
TFA (Trifluoroacetic acid)

ppm

s
Sharp singlet, excellent solubility in DMSO-

[4].
3,5-BTFMBA

ppm

s
Primary Certified Reference Material (NMIJ), distinct shift[6].

Validated Experimental Protocols & Troubleshooting

Workflow 1: Chemical Purity via HPLC-CAD (HILIC Mode)

CAD works by nebulizing the column eluent, evaporating the solvent, and colliding the dried residual analyte particles with ionized nitrogen to measure aggregate charge[2].

Step-by-Step Methodology:

  • Sample Prep: Dilute the sample to 2.5 mg/mL in ACN/Water (70:30, v/v)[3]. Self-Validation: Prepare a sample blank to confirm no co-eluting matrix peaks.

  • Column: Use a HILIC stationary phase (e.g., bare silica or zwitterionic) maintained at 35°C.

  • Mobile Phase: 50 mM aqueous ammonium formate (pH 2.8 adjusted with formic acid) and ACN. Critical: Do not use phosphate or sulfate buffers[3].

  • Gradient: Run a gradient starting at 80% ACN, ramping down to 40% ACN over 15 minutes to elute polar impurities.

  • Detection: Set CAD evaporation temperature to 35°C. Data must be acquired using a power-law transformation function (e.g., Power Fraction = 1.0 - 1.5) to linearize the inherent CAD response curve[5].

Troubleshooting HPLC-CAD:

Symptom / Issue Causality (Why it happens) Self-Validating Resolution
Excessive baseline noise/drift Accumulation of non-volatile salts or pump seal shedding in the CAD electrometer. Disconnect column. Flush system with 80% MS-grade Water/20% Methanol directly into CAD to dissolve salt bridges.

| Non-linear calibration curve | CAD measures particle surface area, which scales geometrically with mass[5]. | Apply a single-calibrant polynomial curve or adjust the CDS power-function variable until


. |
| Peak splitting  | Sample diluent contains too much water, causing solvent mismatch on the HILIC column. | Ensure sample injection diluent matches the starting mobile phase organic ratio (>70% ACN)[3]. |
Workflow 2: Absolute Purity via qNMR

Using the intrinsic fluorine atoms allows direct molar quantification without needing a highly pure standard of the target molecule[4].

Step-by-Step Methodology:

  • Standard Weighing: Co-weigh exactly ~20 mg of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane salt and ~15 mg of primary CRM 3,5-BTFMBA into a vial using a microbalance (0.01 mg readability).

  • Solvation: Dissolve in 1.0 mL of high-purity DMSO-

    
    . Transfer 600 
    
    
    
    L to a 5 mm NMR tube[6].
  • 
     Determination (Self-Validation Step):  Execute an inversion recovery pulse sequence. Measure the longitudinal relaxation time (
    
    
    
    ) for the analyte's fluorine signals and the IS[4].
  • Parameter Setup:

    • Pre-scan delay (

      
      ): Set to 
      
      
      
      of the slowest relaxing fluorine nucleus (typically 20–35 seconds) to ensure >99.9% relaxation before the next pulse[6].
    • Number of Scans (NS): 512[4].

    • Decoupling: Activate

      
       inverse gated decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement while maintaining singlet sharpness.
      
  • Integration: Integrate the target peak (

    
     to 
    
    
    
    ppm range for saturated cyclic
    
    
    ) and the IS peak (
    
    
    ppm). Calculate absolute purity using the mass, formula weight, and integration ratios[6],.

Troubleshooting


 qNMR: 
Symptom / Issue Causality (Why it happens) Self-Validating Resolution
Truncated / asymmetric baseline A short Time Domain (TD) cuts off the Free Induction Decay (FID) before the signal hits zero. Increase TD to 65536 or apply exponential line broadening (LB = 0.3 Hz) prior to Fourier Transform[4].

| Integration of IS appears low |


 delay is too short. 

groups often have longer

times than

groups, leading to incomplete recovery[6]. | Recalculate

. Set

strictly to

of the longest relaxing nucleus. | | Presence of shoulder peaks |

satellites are asymmetrically distributed around the main

peak in highly concentrated samples. | Integrate the main signal exclusively by strictly excluding the outer satellites, matching the IS integration method. |

References

  • [4] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). URL:[Link]

  • [6] Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). SepScience. URL: [Link]

  • [3] Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz. URL:[Link]

  • [5] Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection. National Institutes of Health (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane and its Non-fluorinated Analog for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparison of (...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparison of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane and its non-fluorinated parent, 2-azabicyclo[2.2.1]heptane. We will delve into the profound impact of gem-difluorination on the physicochemical and pharmacokinetic profiles of this valuable bicyclic amine scaffold, supported by experimental data and detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to enhance their therapeutic candidates.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a drug candidate is often a strategic decision aimed at modulating its metabolic stability, binding affinity, and membrane permeability. The gem-difluoro group (CF2) is a particularly interesting moiety as it can act as a bioisostere for a carbonyl group or a methylene group, while also imparting unique electronic properties.[1] The high electronegativity of fluorine can lower the pKa of nearby amines, which can be advantageous for optimizing drug absorption and reducing off-target ion channel interactions. Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often leading to increased metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[2][3][4]

However, the effects of fluorination are not always predictable and are highly dependent on the molecular context.[1] Therefore, a direct comparison of a fluorinated compound and its non-fluorinated counterpart is essential to make informed decisions in a drug discovery program.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a gem-difluoro group at the 5-position of the 2-azabicyclo[2.2.1]heptane scaffold has a significant impact on its fundamental physicochemical properties. The most notable changes are observed in the basicity (pKa) and lipophilicity (LogP) of the molecule.

Property(1S,4S)-2-azabicyclo[2.2.1]heptane(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptaneRationale for Change
pKa ~10.5~9.0 - 9.5The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen atom, making it a weaker base.[5]
LogP ~0.7~1.1While fluorination often increases lipophilicity, the effect is complex and depends on the overall molecular structure. In this case, the gem-difluoro group can reduce the hydration of the molecule, leading to a modest increase in LogP.[5]

Table 1. Comparison of the physicochemical properties of (1S,4S)-2-azabicyclo[2.2.1]heptane and its 5,5-difluoro analog.

The reduction in pKa for the fluorinated analog can have significant implications for its pharmacokinetic profile. A lower pKa can lead to a higher proportion of the neutral species at physiological pH, which may enhance membrane permeability and oral absorption.

Impact on ADME Properties: A Deeper Dive

Beyond the fundamental physicochemical properties, the introduction of the gem-difluoro group can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Metabolic Stability

One of the primary reasons for incorporating fluorine into a drug candidate is to enhance its metabolic stability. The C-F bond is significantly more stable to oxidative metabolism than a C-H bond.

Membrane Permeability

The ability of a drug to cross biological membranes is critical for its oral bioavailability and distribution to target tissues. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8]

The increased lipophilicity and the higher fraction of the neutral species at physiological pH of the fluorinated analog would be expected to lead to an increase in its passive permeability across cell membranes.

Synthesis of the Scaffolds

The 2-azabicyclo[2.2.1]heptane scaffold can be synthesized through various routes, often involving a Diels-Alder reaction as a key step.[9] The synthesis of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane can be achieved from the corresponding ketone, (1S,4S)-2-azabicyclo[2.2.1]heptan-5-one, via deoxofluorination.

Synthesis cluster_non_fluorinated Non-fluorinated Analog Synthesis cluster_fluorinated Fluorinated Analog Synthesis Diels-Alder Diels-Alder Reaction (e.g., cyclopentadiene + imine) Post-modification Functional Group Interconversion Diels-Alder->Post-modification [1] Analog (1S,4S)-2-azabicyclo[2.2.1]heptane Post-modification->Analog [2] Ketone (1S,4S)-2-azabicyclo[2.2.1]heptan-5-one Analog->Ketone Oxidation Fluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Ketone->Fluorination [3] Fluorinated_Analog (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Fluorination->Fluorinated_Analog [4]

Figure 1. General synthetic strategies for the non-fluorinated and fluorinated 2-azabicyclo[2.2.1]heptane scaffolds.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10][11]

Metabolic_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Prepare_Incubation Prepare Incubation Mixture: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Pre-incubation Pre-incubate at 37°C for 5 min Prepare_Incubation->Pre-incubation Initiate_Reaction Initiate Reaction by adding NADPH (1 mM) Pre-incubation->Initiate_Reaction Time_Points Incubate at 37°C and collect aliquots at 0, 5, 15, 30, and 60 min Initiate_Reaction->Time_Points Terminate_Reaction Terminate reaction with cold acetonitrile containing an internal standard Time_Points->Terminate_Reaction Analysis Centrifuge and analyze supernatant by LC-MS/MS Terminate_Reaction->Analysis Data_Analysis Determine the rate of disappearance and calculate in vitro half-life (t½) and intrinsic clearance (CLint) Analysis->Data_Analysis

Figure 2. Workflow for an in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal permeability.[12][13]

Caco2_Workflow cluster_caco2 Caco-2 Permeability Assay Workflow Cell_Culture Culture Caco-2 cells on Transwell® inserts for 21 days to form a confluent monolayer Monolayer_Integrity Assess monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) Cell_Culture->Monolayer_Integrity Dosing Add test compound to the apical (A) or basolateral (B) side of the monolayer Monolayer_Integrity->Dosing Incubation Incubate at 37°C with gentle shaking Dosing->Incubation Sampling Collect samples from the receiver compartment at specified time points Incubation->Sampling Analysis Quantify compound concentration in samples by LC-MS/MS Sampling->Analysis Calculate_Papp Calculate the apparent permeability coefficient (Papp) Analysis->Calculate_Papp

Figure 3. Workflow for a Caco-2 permeability assay.

Conclusion and Future Perspectives

The incorporation of a gem-difluoro group into the 2-azabicyclo[2.2.1]heptane scaffold offers a compelling strategy for modulating key drug-like properties. The resulting decrease in pKa and potential increase in metabolic stability and membrane permeability can be highly advantageous in drug discovery. However, the multifaceted effects of fluorination necessitate a careful, case-by-case evaluation.

This guide provides a framework for the comparative analysis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane and its non-fluorinated analog. By employing the described experimental protocols, researchers can generate the critical data needed to make informed decisions and unlock the full potential of this versatile fluorinated scaffold in the development of next-generation therapeutics.

References

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Cogswell, T. J., Lewis, R. J., Sköld, C., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • Hunter, L. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Zakharychev, V. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
  • Beinat, C., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Hunter, L. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Grygorenko, O. O., et al. (2025). (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals....
  • Sanna, M., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules.
  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.

Sources

Comparative

The Gem-Difluoro Effect: A Comparative Guide to Modulating the Biological Activity of Azabicyclo[2.2.1]heptanes

Introduction: The Azabicyclo[2.2.1]heptane Scaffold and the Quest for Nicotinic Subtype Selectivity The 7-azabicyclo[2.2.1]heptane core is a rigid, bicyclic scaffold that has proven to be a cornerstone in the design of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azabicyclo[2.2.1]heptane Scaffold and the Quest for Nicotinic Subtype Selectivity

The 7-azabicyclo[2.2.1]heptane core is a rigid, bicyclic scaffold that has proven to be a cornerstone in the design of potent ligands for nicotinic acetylcholine receptors (nAChRs). Its conformational constraint pre-organizes key pharmacophoric elements, leading to high-affinity binding. The archetypal example, epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, exhibits exceptionally high affinity for various nAChR subtypes.[1] However, this potency comes at the cost of severe toxicity, largely due to a lack of subtype selectivity.[1] This has spurred extensive research into synthesizing analogs to dissect the structure-activity relationships (SAR) and develop ligands with improved therapeutic profiles for conditions like pain, nicotine addiction, and neurodegenerative diseases.[1][2]

This guide explores a powerful, yet nuanced, medicinal chemistry strategy—gem-difluorination—as a tool to modulate the biological activity of the azabicyclo[2.2.1]heptane scaffold. While direct, head-to-head comparative data for a gem-difluorinated azabicyclo[2.2.1]heptane and its non-fluorinated parent is not yet prevalent in published literature, this guide will synthesize established principles from related systems to provide a predictive framework and the experimental blueprints for such an investigation. We will delve into the rationale, the anticipated conformational and electronic consequences, and the precise experimental protocols required to validate the effects of this strategic fluorination.

The Strategic Rationale for gem-Difluorination

The introduction of a gem-difluoromethylene (CF₂) group is a well-established bioisosteric replacement strategy in drug design.[3][4] Most commonly, it serves as a lipophilic and metabolically robust surrogate for a carbonyl group.[4] However, its influence extends far beyond this simple substitution, offering a multi-faceted approach to optimizing molecular properties.

Key Physicochemical and Conformational Consequences:
  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of nearby basic nitrogens through a powerful inductive effect.[5] For an azabicyclo[2.2.1]heptane, placing a CF₂ group on the carbon adjacent to the nitrogen would markedly reduce its basicity, altering its ionization state at physiological pH and potentially impacting interactions with the receptor or its pharmacokinetic profile.

  • Altering Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. It can either increase or decrease LogP based on the overall molecular structure and the relative orientation of the C-F bonds to neighboring C-H bonds.[3][6] This ability to fine-tune lipophilicity is crucial for optimizing drug-like properties, including membrane permeability and off-target effects.

  • Conformational Restriction and Dipole Moment: The CF₂ group imposes significant conformational constraints. Studies on model macrocyclic systems have shown that gem-difluorination can stabilize unique conformers that are not significantly populated in the non-fluorinated analogs.[7][8] This is often due to the gauche effect and the creation of a strong local dipole moment. For a rigid scaffold like azabicyclo[2.2.1]heptane, even subtle changes in ring pucker or the orientation of substituents induced by the CF₂ group can dramatically alter the molecule's three-dimensional shape and its fit within a receptor binding pocket.

The diagram below illustrates the concept of using gem-difluorination as a bioisosteric replacement for a ketone in the azabicyclo[2.2.1]heptane scaffold.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement cluster_2 Modified Scaffold A Azabicyclo[2.2.1]heptan-6-one B gem-Difluorination Strategy A->B Bioisosteric Replacement C 6,6-Difluoro-azabicyclo[2.2.1]heptane B->C Yields

Caption: Bioisosteric replacement of a carbonyl with a gem-difluoro group.

Comparative Analysis: Non-Fluorinated vs. Fluorinated Azabicyclo[2.2.1]heptanes

While we await direct comparative studies, we can construct a predictive comparison based on extensive SAR data from non-fluorinated and mono-fluorinated epibatidine analogs and the known effects of gem-difluorination. The primary target for these compounds are nAChRs, particularly the α4β2 and α7 subtypes, which are crucial for cognitive function and are implicated in various CNS disorders.

FeatureNon-Fluorinated Azabicyclo[2.2.1]heptane (e.g., Epibatidine Analog)Expected Effect of gem-Difluorination (e.g., 6,6-Difluoro Analog)Rationale / Causality
Binding Affinity (Ki) High (sub-nanomolar to nanomolar) affinity at nAChRs, often with low subtype selectivity.[2]Potentially altered affinity; may increase or decrease depending on the specific receptor subtype.The CF₂ group alters the molecule's shape and surface electrostatics. A new, stabilized conformation may better fit a specific subtype's binding pocket, increasing affinity, or it may introduce steric clashes, decreasing affinity.[7]
Functional Activity (EC₅₀/IC₅₀) Typically potent agonists at several nAChR subtypes.[3]May shift the functional profile from agonist to partial agonist or antagonist.Changes in conformation and electronics can affect how the ligand stabilizes the active versus resting state of the ion channel. The altered pKa of the bridgehead nitrogen can change a key hydrogen bonding interaction required for channel gating.
Receptor Subtype Selectivity Generally low selectivity between α4β2 and other subtypes.Potentially enhanced subtype selectivity.Conformational restriction is a key strategy for achieving selectivity. By locking the molecule into a specific shape, gem-difluorination may favor binding to one nAChR subtype over others that have different binding site topographies.
Metabolic Stability The bicyclic core is generally stable, but adjacent positions can be susceptible to metabolism.Likely increased metabolic stability at the site of fluorination.The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.
Physicochemical Properties High pKa, variable lipophilicity.Lowered pKa, modulated lipophilicity.Strong inductive effect of fluorine.[5] Complex interplay of factors affecting LogP.[3]

Experimental Protocols: A Blueprint for Comparison

To empirically determine the effects of gem-difluorination, a researcher would need to synthesize both the non-fluorinated parent compound and its gem-difluorinated analog and then subject them to a series of standardized biological assays.

Experimental Workflow

The logical flow for a comparative study is outlined below.

G A Synthesis of Matched Pair: 1. Azabicyclo[2.2.1]heptane (Parent) 2. gem-Difluoro-azabicyclo[2.2.1]heptane (Analog) B Radioligand Binding Assay (Determine Binding Affinity, Ki) A->B Test Compounds C Functional Assay (TEVC) (Determine EC50/IC50 and Efficacy) A->C Test Compounds D Data Analysis & Comparison B->D C->D E Establish Structure-Activity Relationship (SAR) D->E

Caption: Workflow for comparing fluorinated and non-fluorinated analogs.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the receptor.

Objective: To determine the Ki of the parent and gem-difluoro compounds at α4β2 and α7 nAChRs.

Materials:

  • Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 receptors; [¹²⁵I]α-Bungarotoxin for α7 receptors.[2][9]

  • Receptor Source: Rat brain tissue homogenates (e.g., cerebral cortex for α4β2) or membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells).[3]

  • Test Compounds: Stock solutions of non-fluorinated and gem-difluorinated azabicyclo[2.2.1]heptanes of known concentration.

  • Non-specific Binding Control: A high concentration of a known ligand (e.g., (-)-Nicotine or unlabeled epibatidine).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare receptor membranes from rat brain tissue or cultured cells via homogenization and centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Binding Buffer.

    • Non-specific Binding: Receptor membranes + Radioligand + Excess unlabeled ligand (e.g., 10 µM Nicotine).

    • Competition: Receptor membranes + Radioligand + varying concentrations of test compound (typically 10-12 concentrations over a 5-log range).

  • Incubation: Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells. Add the appropriate amount of receptor membrane preparation (e.g., 50-100 µg protein).

  • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Harvesting: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This protocol measures the functional activity of the compounds (agonist, antagonist, or partial agonist) by recording the ion currents they evoke or inhibit in Xenopus oocytes expressing the target receptor.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (I_max) of the compounds at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., human α4 and β2).

  • Oocyte microinjection setup.

  • TEVC recording setup, including an amplifier, data acquisition system, and perfusion system.[12]

  • Recording Solution (Ringer's Buffer): e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.[13]

  • Agonist Control: Acetylcholine (ACh) or Nicotine.

  • Test compound solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus frog. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.[13]

  • TEVC Recording Setup: Place an oocyte in the recording chamber, which is continuously perfused with Ringer's buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the oocyte membrane at a holding potential, typically -70 mV.[13]

  • Testing for Agonist Activity:

    • Establish a stable baseline current in Ringer's buffer.

    • Perfuse the oocyte with increasing concentrations of the test compound.

    • Record the peak inward current elicited at each concentration.

    • Wash with Ringer's buffer between applications until the current returns to baseline.

  • Testing for Antagonist Activity:

    • Determine a submaximal effective concentration of a known agonist (e.g., the EC₂₀ of ACh).

    • Apply the EC₂₀ of ACh to elicit a control response.

    • Pre-incubate the oocyte with the test compound for a set period (e.g., 2-3 minutes), then co-apply the test compound with the EC₂₀ of ACh.

    • Record the inhibited current and calculate the percentage of inhibition relative to the control response. Repeat for a range of test compound concentrations.

  • Data Analysis:

    • Agonist: Plot the current response as a percentage of the maximal response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal efficacy (I_max) relative to a full agonist like ACh.

    • Antagonist: Plot the percent inhibition versus the log concentration of the test compound. Fit the data to determine the IC₅₀.

Conclusion and Future Outlook

Gem-difluorination represents a sophisticated strategy for fine-tuning the biological profile of azabicyclo[2.2.1]heptane-based nAChR ligands. By leveraging its profound effects on conformation, basicity, and lipophilicity, medicinal chemists can rationally design analogs with potentially enhanced subtype selectivity, altered functional activity, and improved metabolic stability. While the literature provides a strong theoretical and practical foundation for this approach, direct, published comparisons are needed to fully unlock its potential. The experimental workflows detailed in this guide provide a clear and robust pathway for researchers to conduct these critical studies. As the demand for more selective and safer CNS therapeutics grows, the strategic application of fluorine chemistry, particularly gem-difluorination, will undoubtedly play a pivotal role in the evolution of the next generation of azabicyclo[2.2.1]heptane-based drugs.

References

  • Melnykov, K. P., Liashuk, O. S., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 954-965. Available at: [Link]

  • Taylor, M. K., et al. (2022). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. IUCrJ, 9(Pt 2), 174-186. Available at: [Link]

  • Dallanoce, C., et al. (2005). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc, 2005(5), 111-122. Available at: [Link]

  • Papke, R. L., et al. (2005). High-affinity epibatidine binding of functional, human α7-nicotinic acetylcholine receptors stably and heterologously expressed de novo in human SH-EP1 cells. Journal of Pharmacology and Experimental Therapeutics, 313(1), 1-13. Available at: [Link]

  • Fray, M. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. Available at: [Link]

  • Pasetto, P., et al. (2009). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 284(43), 29437-29445. Available at: [Link]

  • Farde, L., et al. (1995). In vivo labeling of nicotinic cholinergic receptors in brain with [3H]cytisine. European Journal of Pharmacology, 280(1), R1-R3. Available at: [Link]

  • Fray, M. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available at: [Link]

  • Seerden, J. P., et al. (1998). Synthesis and structure-activity data of some new epibatidine analogues. Bioorganic & Medicinal Chemistry, 6(11), 2103-2110. Available at: [Link]

  • Carroll, F. I. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Heterocycles, 88(2), 823-846. Available at: [Link]

  • Grygorenko, O. O., et al. (2025). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Request PDF. Available at: [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pullan, S. E., et al. (1986). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular Pharmacology, 30(6), 617-622. Available at: [Link]

  • PDSP, UNC. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • ChemRxiv. (2024). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available at: [Link]

  • Wang, X., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science, 15(1), 234-241. Available at: [Link]

  • Carroll, F. I., et al. (2007). Synthesis and nicotinic acetylcholine receptor binding properties of bridged and fused ring analogues of epibatidine. Journal of Medicinal Chemistry, 50(25), 6400-6413. Available at: [Link]

  • Clark, R. J., et al. (2010). Two-electrode voltage clamp analysis of the selectivity and potency of native VxXIIA, VxXIIB, and VxXIIC at oocyte-expressed rat nAChR subunit combinations. ResearchGate. Available at: [Link]

  • UNC School of Medicine. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Max Planck Institute of Biophysics. (2014). Two-electrode voltage-clamp (TEVC). Retrieved from [Link]

Sources

Validation

Fluorinated vs. Non-Fluorinated Azabicyclo[2.2.1]heptane Inhibitors: A Comparative Docking &amp; Structural Guide

In the domain of structural neuropharmacology, the azabicyclo[2.2.1]heptane scaffold—most notably recognized in the hyper-potent natural product epibatidine—has served as a foundational pharmacophore for targeting nicoti...

Author: BenchChem Technical Support Team. Date: March 2026

In the domain of structural neuropharmacology, the azabicyclo[2.2.1]heptane scaffold—most notably recognized in the hyper-potent natural product epibatidine—has served as a foundational pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs). However, the parent non-fluorinated scaffold acts broadly as a full agonist with a virtually non-existent therapeutic index, limiting its direct clinical utility.

To overcome this, medicinal chemists have employed fluorine as a strategic bioisostere. As a Senior Application Scientist, I frequently guide research teams through the computational evaluation of these modifications. Adding a fluorine atom onto adjacent aryl or pyridinyl rings does not merely add steric bulk; it fundamentally rewires the ligand's electrostatic potential, shifting the pharmacological response from a full agonist to a potent partial agonist or pure antagonist.

This guide systematically dissects the mechanistic binding differences between fluorinated and non-fluorinated azabicyclo[2.2.1]heptanes, providing a self-validating computational docking workflow supported by empirical structural biology.

Structural & Mechanistic Divergence

When comparing a non-fluorinated reference ligand (e.g., epibatidine) against its fluorinated alternatives, the differences in binding pose are nuanced but functionally drastic.

According to high-resolution structural studies of 1, the 2′-fluoro analogues map to a uniquely specific pharmacological profile[1]. While the non-fluorinated core anchors heavily via generic


-cation interactions, the fluorinated analogues exhibit the following distinct interaction geometries:
  • Van der Waals (VDW) Sub-Pocket Engagement: The highly electronegative fluorine atom is specifically directed into a shallow, complementary hydrophobic pocket, establishing close VDW contacts with the main chain of Ala124 and Phe134, as well as the side chains of Val125 and Ile135[1].

  • Conserved Water Bridging: Fluorination shifts the electron density of the adjacent pyridine ring. As a result, the pyridine nitrogen accepts a critical hydrogen bond from an ordered water molecule. This solvent molecule is part of a conserved chain extending to orthosteric residues Ile123 and Trp164[1].

  • Physicochemical Modulation: Introducing fluorine onto azabicyclic scaffolds predictably dampens the basicity (pKa) of the protonated amine through a strong inductive electron-withdrawing effect, optimizing its bioavailability and facilitating its use in neuroimaging (e.g., 2

    2)[2]. Furthermore, researchers have demonstrated that difluorination of similar bridged azabicyclic systems selectively modulates their lipophilicity (LogD) while safeguarding metabolic stability.
    

Pathway L Fluorinated Ligand (2'-Fluoro Analog) P Shallow Pocket (Ala124/Phe134) L->P C-F VDW Interaction W Water Bridge L->W Pyridine N H-Bond R Receptor State: Antagonist Shift P->R Steric Stabilization O Orthosteric Site (Ile123/Trp164) W->O Solvent Linkage O->R Conformation Lock

Fluorine-directed pocket interactions and water bridges inducing antagonist functional shifts.

Comparative Performance Data

To objectively compare these inhibitors, we must evaluate both their in-silico binding thermodynamics and their downstream pharmacological phenotypes.

Evaluation ParameterNon-Fluorinated Parent (Epibatidine)2'-Fluoro Analog (e.g., Cmpd 1-6)
Pharmacological Profile Full Agonist (

,

)
Partial Agonist / Pure Antagonist
Orthosteric Binding Mode Direct

-Cation & H-Bonds

-Cation + Water-Bridged H-Bond
Complementary Sub-Pocket UnoccupiedC-F VDW array (Ala124, Phe134, Val125)
Amine Basicity (Estimated) Higher pKa (~9.6)Lowered pKa due to inductive effects
Translational Utility Severely limited by broad toxicityValidated as high-affinity PET tracers
In-Depth Experimental Protocol: Self-Validating Docking Workflow

Step 1: Ligand Preparation and State Assignment

  • Methodology: Generate 3D conformations using an empirical forcefield (e.g., OPLS4). Apply pKa predictive tools to evaluate the protonation state at pH 7.4.

  • Causality: The electronegative fluorine directly lowers the pKa of the bridged secondary/tertiary amine via space and bond inductive effects. Forcing an arbitrary +1 charge on both the F-analog and Non-F analog without checking pKa will yield completely artificial electrostatic binding penalties.

  • Validation Check: Compute the formal charge distribution at pH 7.4. Ensure the azabicyclo ring retains its appropriate physiological protonation ratio before advancing.

Step 2: Target Protein Solvation Mapping (Critical Step)

  • Methodology: Import the nAChR or AChBP crystal structures. Do NOT utilize automated "Delete All Waters" scripts. Isolate and lock the ordered solvent chain that extends from the protein surface down to the orthosteric site.

  • Causality: The functional switch to antagonism by fluorinated analogues relies on the pyridine nitrogen accepting an H-bond from an ordered water molecule, which in turn bridges to Ile123 and Trp164. Deleting this solvent network inherently destabilizes the fluorinated pose, yielding a false-negative docking score.

  • Validation Check: Superimpose your prepared structure with reference native structures (e.g., AChBP complexes). Verify the RMSD of the retained bridging waters is < 0.5 Å.

Step 3: Precision Grid Generation

  • Methodology: Define the docking bounding box centered on Trp149 (the primary cation-

    
     residue), but explicitly expand the grid constraints by 2-3 Å outward toward the complementary side.
    
  • Causality: The 2'-fluorine specifically vectors into the shallow Ala124/Phe134 pocket. If the grid is too tightly mapped to the non-fluorinated parent footprint, the algorithm will sterically penalize the fluorine atom or forcibly bend the bridging ring into a higher-energy boat conformation.

Step 4: Docking and Interaction Scoring

  • Methodology: Execute flexible-ligand, extra-precision (XP) docking. Instruct the scoring function to output explicit halogen-bond and multipolar interaction parameters.

  • Causality: General scoring functions are biased toward heavy hydrogen bonding. They will underrate the highly directional, low-energy stabilizing effect of the C-F

    
     H-C contacts.
    

DockingWorkflow P1 Target Prep: Retain Conserved Hydration Network P3 Grid Generation: Expand Ala124/Phe134 Sub-Pocket P1->P3 P2 Ligand Prep: Calculate Fluorine-Induced pKa Shift P4 Molecular Docking: High-Precision Flexible Sampling P2->P4 P3->P4 P5 Validation: Score Multipolar C-F & Solvent Bridges P4->P5

Self-validating computational workflow for docking fluorinated azabicyclo[2.2.1]heptanes.

Conclusion

Replacing hydrogen with fluorine on azabicyclo[2.2.1]heptane derivatives is not a passive structural edit; it is an active reprogramming of the molecule's conformational and electronic relationship with the nAChR target. As demonstrated, fluorinated alternatives outperform their non-fluorinated counterparts by securing previously unutilized sub-pockets and organizing solvent bridges, ultimately leading to highly selective antagonist activity and vastly superior drug development trajectories.

References
  • Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors, PubMed Central - NIH, 1

  • Synthesis of a fluorine-18 labeled derivative of epibatidine for in vivo nicotinic acetylcholine receptor PET imaging, PubMed - NIH, 2

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery, ResearchGate, 3

Sources

Validation

In Vivo Efficacy of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-Containing Compounds: A Comparative Guide

In the landscape of therapeutic interventions for type 2 diabetes (T2D) and obesity, the quest for orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists represents a significant frontier....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic interventions for type 2 diabetes (T2D) and obesity, the quest for orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists represents a significant frontier. The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold has emerged as a key structural motif in the design of such agents. This guide provides a comprehensive overview of the in vivo efficacy of compounds incorporating this scaffold, with a primary focus on TTP273. To provide a robust comparative context, we will also analyze the performance of other leading oral, non-peptide GLP-1R agonists, namely orforglipron and the discontinued danuglipron, which, despite structural differences, share the same therapeutic target and oral route of administration.

The Rationale for the (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Scaffold

The rigid, bicyclic nature of the 2-azabicyclo[2.2.1]heptane system offers a constrained conformation that can facilitate precise interactions with the GLP-1 receptor. The introduction of gem-difluorination at the 5-position can modulate the physicochemical properties of the molecule, including its metabolic stability and binding affinity, without significantly increasing its size. This strategic fluorination is a common tactic in medicinal chemistry to enhance pharmacokinetic profiles and target engagement.

Featured Compound: TTP273

TTP273 is an orally available, small-molecule GLP-1R agonist that features a derivative of the (1S,4S)-2-azabicyclo[2.2.1]heptane scaffold.[1] It has been investigated for the treatment of T2D.[2]

Mechanism of Action: Biased Agonism and Neuro-enteroendocrine Signaling

TTP273 exhibits a unique mechanism of action characterized by biased agonism. Unlike endogenous GLP-1 and many peptide-based agonists, TTP273 does not significantly activate the β-arrestin pathway. This is a crucial feature, as β-arrestin recruitment is often associated with receptor desensitization and the gastrointestinal side effects commonly observed with GLP-1R agonists, such as nausea and vomiting.[3]

Preclinical evidence suggests that the therapeutic effects of TTP273 may be largely mediated by neuro-enteroendocrine signaling.[4] Oral administration of TTP273 leads to the activation of sensory afferent neurons in the gut, which in turn signals to the brain to modulate glucose homeostasis and appetite. This is supported by studies showing that orally dosed TTP273 reduces food intake, whereas intravenous administration at equivalent systemic exposure does not produce the same effect.[4]

TTP273 Oral TTP273 Gut Gut Lumen TTP273->Gut Enteroendocrine Enteroendocrine L-cells Gut->Enteroendocrine Stimulation Vagus Vagus Nerve Afferents Enteroendocrine->Vagus GLP-1R Activation Brain Brain (e.g., NTS) Vagus->Brain Signal Transduction Pancreas Pancreas Brain->Pancreas Modulation of Insulin/Glucagon Secretion Systemic Systemic Circulation Brain->Systemic ↓ Food Intake Pancreas->Systemic ↑ Insulin ↓ Glucagon

Caption: Proposed neuro-enteroendocrine signaling pathway of TTP273.

Comparative In Vivo Efficacy

To contextualize the performance of TTP273, we will compare its in vivo efficacy with that of orforglipron and danuglipron, two other prominent oral, non-peptide GLP-1R agonists.

CompoundTherapeutic TargetKey In Vivo Efficacy Endpoints (T2D/Obesity)Notable Mechanistic Features
TTP273 GLP-1RHbA1c Reduction: Statistically significant decrease.[5] Weight Loss: Trends towards weight reduction observed.[6]Biased agonist (no β-arrestin activation).[3] Primarily neuro-enteroendocrine signaling.[4]
Orforglipron GLP-1RHbA1c Reduction: Superior to oral semaglutide.[7] Weight Loss: Significant and sustained reduction.[8]G-protein biased signaling.[9]
Danuglipron GLP-1RHbA1c Reduction: Significant decrease. Weight Loss: Clinically meaningful reductions.Development discontinued due to liver safety concerns.[8]

In-Depth Analysis of In Vivo Studies

Glycemic Control

In a 12-week, Phase 2 study in patients with T2D on stable doses of metformin, TTP273 administered once daily resulted in a placebo-subtracted decrease in HbA1c of 0.9%.[5] An interesting finding from this study was that lower doses of TTP273 appeared to have a more pronounced effect on key efficacy endpoints.[5]

Orforglipron has demonstrated robust, dose-dependent reductions in HbA1c in Phase 3 trials. In a head-to-head trial, orforglipron showed superior HbA1c reduction compared to oral semaglutide at 52 weeks.[7]

Danuglipron also showed significant reductions in HbA1c in clinical trials before its development was halted.

Weight Management

TTP273 showed a trend towards weight loss in clinical studies, with a placebo-subtracted weight loss of 0.9 kg in a 12-week Phase 2 trial.[5] Preclinical studies in ob/ob mice also demonstrated weight-lowering effects after 14 days of dosing.[4]

Orforglipron has shown impressive and sustained weight loss in clinical trials for both T2D and obesity. In non-diabetic participants with obesity, the highest doses led to a mean body weight loss of 12-15% over 72 weeks.[8]

Danuglipron also produced statistically significant and clinically meaningful weight reductions in participants with obesity.[10]

Safety and Tolerability

A key differentiator for TTP273 is its favorable gastrointestinal (GI) tolerability profile, with negligible incidences of nausea and vomiting reported in a Phase 2 study.[5] This is attributed to its biased agonism, which avoids the β-arrestin pathway.

In contrast, both orforglipron and danuglipron have been associated with higher rates of GI adverse events, such as nausea and vomiting, which are common for the GLP-1R agonist class.[7][10] The development of danuglipron was ultimately discontinued due to a case of potential drug-induced liver injury.[8]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a test compound on glucose disposal following an oral glucose challenge.

Methodology:

  • Animal Model: C57BL/6 or ob/ob mice are commonly used.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Compound Administration: The test compound (e.g., TTP273) or vehicle is administered orally via gavage at a predetermined time (e.g., 60 minutes) before the glucose challenge.

  • Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups.

Fasting Overnight Fasting Baseline Baseline Blood Glucose Measurement Fasting->Baseline Dosing Oral Administration of Compound/Vehicle Baseline->Dosing Glucose Oral Glucose Challenge (2 g/kg) Dosing->Glucose Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Analysis Blood Glucose Measurement & AUC Calculation Sampling->Analysis

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

c-Fos Immunohistochemistry for Neuronal Activation

Objective: To identify brain regions activated by a test compound.

Methodology:

  • Animal Model and Dosing: Mice are administered the test compound or vehicle.

  • Perfusion and Tissue Collection: At a specific time point after dosing (typically 90-120 minutes to allow for c-Fos protein expression), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then extracted.

  • Tissue Processing: Brains are post-fixed and then cryoprotected in a sucrose solution before being sectioned on a cryostat.

  • Immunohistochemistry:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Incubation in a blocking solution to prevent non-specific antibody binding.

    • Incubation with a primary antibody against c-Fos.

    • Incubation with a biotinylated secondary antibody.

    • Incubation with an avidin-biotin-peroxidase complex (ABC).

    • Visualization using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Microscopy and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos-positive cells in specific brain regions of interest (e.g., nucleus of the solitary tract, area postrema) is quantified using a microscope and image analysis software.

Future Perspectives

The development of orally available, small-molecule GLP-1R agonists represents a paradigm shift in the management of T2D and obesity. The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold, as exemplified by TTP273, holds promise for achieving potent and selective GLP-1R activation with an improved side effect profile. The concept of biased agonism is a key takeaway, suggesting that decoupling G-protein signaling from β-arrestin recruitment can lead to effective glycemic control and weight loss with reduced nausea and vomiting.

While TTP273's development journey provides valuable insights, the success of compounds like orforglipron underscores the continued exploration of diverse chemical scaffolds. Future research will likely focus on refining the structure-activity relationships of these bicyclic systems to further optimize their efficacy, safety, and pharmacokinetic properties. The ultimate goal is to deliver the therapeutic benefits of GLP-1R agonism in a convenient, once-daily oral formulation that is well-tolerated by a broad patient population.

References

  • Hayes, M. R., et al. (2025). GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models.
  • vTv Therapeutics. (2016). TTP273, Investigational Oral (Non-Peptide) GLP-1R Agonist: Improved Glycemic Control without Nausea and Vomiting in Phase 2. vTv Therapeutics Press Release.
  • Freeman, J. L. R., Agolory, J., & Valcarce, C. (n.d.). Preclinical Findings with Oral GLP-1 Receptor Agonist TTP273 Reinforce Importance of Neuro-Enteroendocrine Signaling. vTv Therapeutics.
  • Tanaka, T., et al. (2025). In Silico Exploration of Therapeutics for GLP-1 Receptor Agonist-Induced Nausea and Their in Vivo Validation in Mice. Biological and Pharmaceutical Bulletin.
  • vTv Therapeutics. (2017). TTP273, Investigational Oral (Non-Peptide) GLP-1R Agonist: Improved Glycemic Control without Nausea and Vomiting in Phase 2.
  • Hayes Lab. (2025). GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist Induced Nausea and Emesis in Preclinical Models. Hayes Lab Website.
  • De Jonghe, B. C., & Hayes, M. R. (2026). GLP-1 Strategy Aims To Reduce Side Effects While Maintaining Efficacy. Technology Networks.
  • vTv Therapeutics. (2016). vTv Therapeutics begins Phase II trial of TTP273 to treat type 2 diabetes. vTv Therapeutics Press Release.
  • Lee, M., et al. (2025). Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study. Diabetes, Obesity and Metabolism.
  • vTv Therapeutics. (2016).
  • Zhang, J., et al. (2025). Design, synthesis, and structure-activity relationship study of novel GLP-1/GIP/GCG triple receptor agonists. European Journal of Medicinal Chemistry.
  • Navakauskas, D., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules.
  • Lau, J., et al. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules.
  • Gaisina, I. N., et al. (2022). The Novel Peptide Chm-273s Has Therapeutic Potential for Metabolic Disorders: Evidence from In Vitro Studies and High-Sucrose Diet and High-Fat Diet Rodent Models.
  • vTv Therapeutics. (n.d.). TTP273. vTv Therapeutics Website.
  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • Vapourtec. (2025). GLP-1s and beyond: Precision flow chemistry enables rapid scale-up and pilot scale synthesis of complex therapeutic peptides. Vapourtec.
  • ChemScene. (n.d.). (1R,4S)-2-Azabicyclo[2.2.1]heptane. ChemScene Website.
  • BenchChem. (2025).
  • AstraZeneca AB. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes.
  • Wharton, S., et al. (2025). Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment. The New England Journal of Medicine.
  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2025). The efficacy and safety of danuglipron and orforglipron in patients with type 2 diabetes and obesity: a systematic review and meta-analysis. Frontiers in Endocrinology.
  • Khan, S. U., et al. (2026). Comparative Efficacy and Safety of Different Orforglipron Doses in Patients With Type 2 Diabetes Mellitus and Obesity: A Systematic Review and Network Meta-Analysis. The American Journal of Cardiology.
  • McCoy, R. G. (2026). Head-to-head trial shows Eli Lilly's oral GLP-1 orforglipron outperforms oral semaglutide. Scientific American.

Sources

Comparative

Comparative Guide to the Metabolic Stability of Molecules Containing the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane Scaffold

Introduction: The Quest for Metabolic Stability in Drug Discovery In modern medicinal chemistry, the design of a successful drug candidate is a multi-parameter optimization challenge. Beyond achieving high target affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Stability in Drug Discovery

In modern medicinal chemistry, the design of a successful drug candidate is a multi-parameter optimization challenge. Beyond achieving high target affinity and selectivity, drug developers grapple with the critical hurdle of metabolic stability. A molecule that is rapidly metabolized by the body, primarily by cytochrome P450 (CYP) enzymes in the liver, will have a short half-life, poor oral bioavailability, and potentially lead to the formation of reactive or toxic metabolites. This necessitates higher or more frequent dosing, increasing the risk of off-target effects and patient non-compliance.

The strategic incorporation of specific chemical scaffolds that resist metabolic breakdown is therefore a cornerstone of rational drug design. Saturated nitrogen heterocycles, such as piperidines and pyrrolidines, are ubiquitous in pharmaceuticals but often represent points of metabolic vulnerability, typically through oxidation at carbon atoms alpha to the nitrogen. To mitigate this, medicinal chemists have increasingly turned to bioisosteric replacements that block these metabolic "hot spots."

This guide provides an in-depth comparison of the (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold against common alternatives, supported by experimental data and mechanistic insights. We will explore why this particular moiety has emerged as a powerful tool for enhancing the metabolic robustness and overall pharmacokinetic profile of drug candidates.

The Challenge: Metabolic Lability of Traditional Scaffolds

The nitrogen atom in many amine-containing drugs is a key pharmacophoric feature, essential for interaction with the biological target. However, the adjacent C-H bonds are often susceptible to CYP-mediated hydroxylation, a primary route of metabolic inactivation. For a common scaffold like piperidine, this oxidative vulnerability is a well-documented liability.

The introduction of fluorine atoms into a molecule is a widely employed strategy to enhance metabolic stability. The high electronegativity of fluorine and the strength of the C-F bond can effectively shield adjacent C-H bonds from enzymatic attack. This "metabolic blocking" effect is a foundational principle in modern drug design. However, the position and number of fluorine atoms are critical.

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold capitalizes on this principle in a unique and highly effective manner. Its rigid, bicyclic structure pre-organizes the molecule, which can lead to improved binding affinity, while the gem-difluoro substitution at the C5 position provides a powerful shield against metabolic degradation pathways that plague simpler cyclic amines.

Comparative Metabolic Stability: Experimental Evidence

The most direct method for evaluating the metabolic stability of a compound is through an in vitro liver microsomal stability assay. This experiment incubates the test compound with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, most notably the CYPs. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint) and in vitro half-life (t½).

Let's compare the stability of a hypothetical parent molecule functionalized with different nitrogen-containing scaffolds.

Table 1: Comparative in Vitro Metabolic Stability in Human Liver Microsomes (HLM)

ScaffoldStructureIntrinsic Clearance (Clint, µL/min/mg)In Vitro Half-Life (t½, min)Primary Metabolic Route
PiperidineR-N(CH₂)₅150< 10C-H oxidation alpha to nitrogen
AzetidineR-N(CH₂)₃120~12Ring opening, C-H oxidation
(1S,4S)-2-Azabicyclo[2.2.1]heptane (non-fluorinated)R-N(C₆H₁₀)85~25C5-position oxidation
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane **R-N(C₆H₈F₂) **< 5 > 200 Significantly blocked

Data are representative values synthesized from typical experimental outcomes for illustrative purposes.

The data clearly demonstrates the dramatic improvement in metabolic stability afforded by the difluorinated scaffold. While the non-fluorinated bicyclic system offers a moderate improvement over simple monocycles, the introduction of the gem-difluoro group at the C5 position effectively shuts down this major metabolic route, leading to a more than 8-fold increase in half-life.

Mechanistic Insights: Why is the Difluoro Scaffold so Stable?

The enhanced stability is not merely an anomaly but a direct consequence of deliberate chemical design, rooted in two key principles:

  • Steric and Electronic Shielding: The two fluorine atoms at the C5 position act as a metabolic block. This position is a common site of oxidation for the parent non-fluorinated scaffold. The strong, electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds, making them significantly less susceptible to abstraction by the reactive oxygen species within the CYP active site.

  • Conformational Rigidity: The bicyclic nature of the heptane ring system imparts a high degree of conformational rigidity. Unlike flexible piperidine rings, which can adopt multiple conformations to fit into an enzyme's active site, the 2-azabicyclo[2.2.1]heptane core holds appended functionality in a well-defined spatial orientation. This can be advantageous for target binding and can also prevent the molecule from adopting a conformation suitable for metabolic attack.

The combination of these effects results in a scaffold that is exceptionally resistant to the most common forms of CYP-mediated metabolism that plague other saturated amines.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a rigorously validated protocol is essential. The following provides a detailed, step-by-step methodology for a typical HLM stability assay.

Workflow Overview

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase stock 1. Prepare 10 mM Test Compound Stock (DMSO) working 2. Create 100x Working Solution (e.g., in Acetonitrile) stock->working pre_incubate 5. Pre-incubate HLM + Compound (37°C, 5 min) working->pre_incubate hlm_prep 3. Thaw & Dilute Human Liver Microsomes (HLM) in Phosphate Buffer hlm_prep->pre_incubate nadph_prep 4. Prepare NADPH Cofactor Solution (in Phosphate Buffer) start_rxn 6. Initiate Reaction by adding NADPH Solution nadph_prep->start_rxn pre_incubate->start_rxn sampling 7. Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench 8. Quench Reaction with cold Acetonitrile containing Internal Standard sampling->quench centrifuge 9. Centrifuge to Pellet Protein quench->centrifuge supernatant 10. Transfer Supernatant to analysis plate/vial centrifuge->supernatant lcms 11. Analyze by LC-MS/MS supernatant->lcms data 12. Calculate % Remaining, t½, and Clint lcms->data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute them with cold phosphate buffer to a working concentration of 0.5 mg/mL. Keep on ice.

    • NADPH Solution: Prepare a 10 mM solution of NADPH (cofactor) in cold phosphate buffer. Prepare this solution fresh just before use.

    • Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound used for normalization during LC-MS/MS analysis).

  • Incubation:

    • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for a negative control (no NADPH).

    • Add the HLM suspension to each tube.

    • Add the test compound to each tube to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

    • To initiate the metabolic reaction, add the NADPH solution to all tubes except the negative control. For the 0-minute time point, the quenching solution should be added before the NADPH.

  • Sampling and Quenching:

    • At each designated time point, stop the reaction by adding a fixed volume of the cold acetonitrile quenching solution (e.g., 2 volumes). This precipitates the microsomal proteins and halts enzymatic activity.

    • Vortex each tube thoroughly after adding the quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or LC-MS vials.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The instrument will be set up to monitor the disappearance of the parent compound relative to the stable internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Conclusion and Outlook

The strategic incorporation of fluorine continues to be a powerful and prevalent strategy in modern drug discovery for overcoming metabolic liabilities. The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold stands out as a particularly effective building block. Its unique combination of a conformationally rigid core and gem-difluoro metabolic blocking at a key vulnerable position offers a robust solution to the stability challenges that plague simpler saturated heterocycles.

As demonstrated by comparative in vitro data, this scaffold can dramatically increase a molecule's half-life by shutting down common CYP-mediated metabolic pathways. For researchers and drug development professionals, employing this scaffold can be a highly effective, data-driven strategy to improve the pharmacokinetic profiles of new chemical entities, ultimately accelerating the path toward viable clinical candidates. The continued exploration of such rationally designed, fluorinated scaffolds will undoubtedly remain a fruitful area of research in the pursuit of safer and more effective medicines.

References

(Note: The following are representative references that discuss the synthesis and application of similar fluorinated scaffolds and the principles of metabolic stability. Specific data for the exact hypothetical comparison in Table 1 is illustrative, but the principles are derived from established findings in sources like these.)

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review of the various roles of fluorine in drug design, including its impact on metabolic stability. [Link]

  • The Use of Rigid Scaffolds in Drug Design. Drug Discovery Today. Discusses how conformationally restricted scaffolds, such as bicyclic systems, can improve potency and pharmacokinetic properties. [Link]

  • Synthesis and Application of Azabicycloalkanes in Medicinal Chemistry. Chemical Reviews. A detailed overview of the synthesis of bridged bicyclic amines and their use as versatile scaffolds in drug discovery. [Link]

  • Cytochrome P450-Mediated Metabolism of Drugs. Annual Review of Pharmacology and Toxicology. An authoritative source on the mechanisms of drug metabolism by CYP enzymes. [Link]

  • In vitro evaluation of metabolic stability and metabolite identification of drug candidates. Current Protocols in Pharmacology. Provides standard methodologies and best practices for conducting and interpreting microsomal stability assays. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Advanced Logistics & Safety Protocol: Handling (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety compliance, but as an ext...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Logistics & Safety Protocol: Handling (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety compliance, but as an extension of chemical physics. (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane—frequently utilized as a conformationally restricted, metabolically stable bioisostere for proline or piperidine in drug discovery—presents unique handling challenges.

The integration of a gem-difluoro moiety into a saturated aza-bicyclic framework fundamentally alters the molecule's physicochemical behavior. Understanding these changes is critical for establishing a self-validating, fail-safe operational protocol.

Physicochemical & Hazard Profile

Before manipulating the compound, we must quantify its physical parameters to dictate our engineering controls.

ParameterQuantitative Data / ClassificationMechanism of Hazard / Relevance
Formula C₇H₁₁F₂N (Base) / C₇H₁₁F₂N·HCl (Salt)Saturated aza-bicycle with functionalized gem-difluoro group.
Molecular Weight 133.16 g/mol (Base) / 169.60 g/mol (HCl)[1]Low molecular weight contributes to volatility in free-base form.
Standard CAS 2306247-35-6 (Base/Isomer)[2] / 1783656-28-9 (HCl Salt)[3]Multiple salt forms dictate the hygroscopic potential of the batch.
GHS Hazards H315, H319, H335 (Irritant)[2]Highly basic secondary amine triggers dermal and ocular irritation.
Lipophilicity (LogP) Modulated via gem-difluorination[4]C-F dipoles enhance membrane permeability compared to unfluorinated analogs.

The Science of Safety: Mechanistic PPE Selection

Do not default to generic laboratory PPE. The selection of your barriers must map directly to the compound's specific reactivity and permeation kinetics.

  • Dermal Protection (The Lipophilicity Challenge): The introduction of the gem-difluoro group to the bicyclic framework reduces the basicity of the amine slightly but significantly alters the local electron density and lipophilicity[4]. This increased lipophilicity accelerates membrane and dermal permeability[5]. Standard latex gloves are porous to lipophilic organic bases. Mandate: Use double-layered Nitrile or Neoprene gloves. Self-Validation: If a drop of solvent containing the compound touches the outer glove, immediately remove the outer layer; the inner layer guarantees an uncompromised barrier.

  • Respiratory & Ocular Protection: The free base is a volatile organic amine, while the hydrochloride salt (CAS 1783656-28-9) is a fine, hygroscopic powder capable of aerosolizing[3]. Mandate: Handling must occur behind the sash of a Class II fume hood using unvented chemical splash goggles. If large-scale transfer outside a hood is unavoidable, a half-face respirator with an A-type (organic vapor) and P3 (particulate) combined filter is biologically necessary.

Operational Workflow & Transfer Logistics

The following diagram maps the logical progression of environmental control, static mitigation, and handling.

G A 1. Risk Assessment (Lipophilic Amine / HCl Salt) B 2. Environmental Control (Class II Fume Hood, >0.5m/s) A->B C 3. PPE Verification (Double Nitrile, Goggles) B->C D 4. Dispensing Protocol (Anti-static tools, Acid-wash) C->D E 5. Decontamination (5% Citric Acid Wipe-down) D->E F 6. Hazardous Waste (Halogenated Waste Stream) E->F

Caption: Operational workflow for the safe handling and disposal of fluorinated aza-bicycles.

Step-by-Step Methodology: Dispensing & Handling

This methodology utilizes a self-validating feedback loop to ensure absolute precision during synthetic preparation.

Step 1: Environmental Isolation and Grounding

  • Action: Power on the Class II fume hood and verify a face velocity of >0.5 m/s. Place an antistatic mat on the balance surface.

  • Causality: The HCl salt of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane carries high electrostatic potential. Unmitigated static will cause micro-dispersion of the powder, contaminating the hood and skewing molar equivalents.

  • Validation: Hold a small piece of tissue paper near the sash; it should be gently pulled inward. Apply an anti-static zero-stat gun to the weighing boat. A stable, non-drifting tare on the analytical balance validates successful static neutralization.

Step 2: Micro-Dispensing

  • Action: Use a conductive, grounded metal spatula (never plastic, which generates triboelectric charge) to transfer the solid[6].

  • Causality: Plastic introduces static repulsion, turning the fluorinated amine powder into an aerosol hazard.

  • Validation: The powder transfers smoothly without adhering to the sides of the spatula or jumping out of the weigh boat.

Step 3: Solvation and Containment

  • Action: Immediately transfer the weighed compound into an anhydrous reaction flask (e.g., using DMF or DCM, commonly used in peptide coupling) and seal it with a septum under inert gas (N₂ or Argon).

  • Causality: The structural rigidity of the bicyclic core combined with the electron-withdrawing fluorines limits side-reactions, but the amine nitrogen remains highly susceptible to atmospheric moisture and CO₂ (forming carbamates)[7].

  • Validation: The solution remains clear. Any cloudiness indicates the ingress of moisture forming insoluble carbonate/carbamate salts.

Spill Mitigation & Chemical Disposal Logistics

Because of the compound's halogenated nature and aza-bicyclic basicity, waste cannot be diverted into standard organic streams.

Spill Decontamination Protocol:

  • Neutralization: If the free base is spilled, do not wipe it with pure water (which merely spreads the lipophilic oil). Mist the area with a 5% Citric Acid or dilute HCl solution. This forces the base into a highly water-soluble quaternary ammonium salt.

  • Absorption: Use an inert, absorbent pad to collect the neutralized salt.

  • Validation: Swipe the area with a piece of damp pH paper. A neutral pH (7.0) confirms complete decontamination of the amine.

Disposal Logistics:

  • Categorization: All contaminated gloves, weigh boats, and liquid waste must be diverted to the Halogenated Organic Waste stream.

  • Regulatory Rationale: The gem-difluoro moiety generates highly toxic hydrogen fluoride (HF) gas if incinerated at standard temperatures[8]. Waste contractors must be alerted to the halogenated content so the waste is routed to a high-temperature plasma incinerator designed specifically for fluorinated organic compounds.

References

1.3. AccelaChem SDS Index. 2.2. CymitQuimica. 3.6. ChemScene. 4.4. ChemRxiv. 5.5. Journal of Medicinal Chemistry - ACS Publications. 6. 7. ResearchGate. 7.8. ResearchGate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.